3-(Pyridin-4-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUAAJNQXEBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383783 | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208190-04-9 | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Pyridin-4-yl)benzaldehyde chemical properties and structure
An In-depth Technical Guide to 3-(Pyridin-4-yl)benzaldehyde: Structure, Properties, and Synthetic Applications
Abstract
This compound is a bi-functional aromatic compound featuring a pyridine ring linked to a benzaldehyde moiety at the meta-position. This unique structural arrangement of an electron-withdrawing aldehyde group and a nucleophilic pyridine nitrogen atom makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of complex molecules and novel therapeutic agents.
Core Chemical Identity and Structure
This compound is a solid organic compound whose structure is defined by a pyridine ring attached to the third carbon of a benzaldehyde molecule. This linkage provides a distinct angular geometry compared to its ortho and para isomers.
Structural Identifiers
Precise identification is critical for regulatory and research purposes. Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 208190-04-9 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| SMILES | C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | [1] |
| InChIKey | ANVUAAJNQXEBNM-UHFFFAOYSA-N | [1] |
Molecular and Physicochemical Properties
The compound's physical and computed chemical properties are essential for predicting its behavior in various systems, from reaction solvents to biological media.
| Property | Value | Source |
| Molecular Weight | 183.21 g/mol | [1] |
| Monoisotopic Mass | 183.068413911 Da | [1] |
| Physical Form | Solid | |
| Topological Polar Surface Area | 30 Ų | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Pyridine Ring C7 [label="C", pos="2.37,-0.5!"]; C8 [label="C", pos="3.24,0!"]; N9 [label="N", fontcolor="#EA4335", pos="3.24,1!"]; C10 [label="C", pos="2.37,1.5!"]; C11 [label="C", pos="1.5,1!"];
// Aldehyde Group C12 [label="C", pos="-2.27,0.5!"]; H13 [label="H", pos="-2.77,1!"]; O14 [label="O", fontcolor="#EA4335", pos="-2.77,0!"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C7; C7 -- C8 -- N9 -- C10 -- C11 -- C7; C2 -- C12; C12 -- H13; C12 -- O14 [style=double];
// Aromatic Circles (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"]; p2 [pos="2.37,0.5!"]; }
Caption: 2D structure of this compound.
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature. While specific experimental spectra are proprietary, the expected profile can be deduced from its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, which is highly deshielded and appears as a singlet between δ 9-10 ppm.[3] Aromatic protons on both the benzene and pyridine rings will resonate in the δ 7.0-8.5 ppm region, displaying complex splitting patterns due to spin-spin coupling.[3]
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group around δ 190-193 ppm.[4] Aromatic carbons will appear in the δ 120-150 ppm range. The carbon atom attached to the nitrogen in the pyridine ring (C4) will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong C=O stretching vibration for the aldehyde is expected around 1700-1710 cm⁻¹.[3] Additionally, C-H stretching bands for the aromatic rings will appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic systems will be observed in the 1460-1580 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a precise mass measurement corresponding to C₁₂H₉NO.[6]
Synthesis and Manufacturing
The primary and most efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction creates the pivotal C-C bond between the benzaldehyde and pyridine rings.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative lab-scale synthesis. The selection of a mild base is often crucial to prevent unwanted side reactions with the aldehyde group.[8]
Objective: To synthesize this compound from 3-bromobenzaldehyde and pyridine-4-boronic acid.
Materials:
-
3-Bromobenzaldehyde
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.[10]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[10]
Causality: The inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base is required for the transmetalation step of the catalytic cycle, activating the boronic acid.[11]
Reactivity and Applications
The dual functionality of this compound makes it a valuable intermediate in synthetic chemistry.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, reductive amination, and condensation to form imines (Schiff bases).[12] These reactions are fundamental for elongating carbon chains or introducing nitrogen-containing functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or coordinated to metal centers. This property is exploited in the design of ligands for catalysis and materials science.[13][14] The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under harsh conditions.[15]
Role in Drug Discovery and Development
Pyridine-containing compounds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[16] this compound serves as a scaffold for generating diverse chemical libraries for high-throughput screening.[13] Its derivatives are investigated for various therapeutic areas, including neurological disorders and as antibacterial agents.[16][17]
Applications in Materials Science
The conjugated π-system of this compound makes it a candidate for incorporation into organic electronic materials. By modifying the aldehyde group, it can be integrated into polymers or larger molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[13][17]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Use only with adequate ventilation and in a chemical fume hood.[18][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C is recommended).[18] Keep away from incompatible substances such as strong oxidizing agents.[20]
-
Spill Response: In case of a spill, prevent dust generation.[18] Sweep up the material and place it into a suitable disposal container.[19]
Conclusion
This compound is a strategically important chemical intermediate. Its well-defined structure, characterized by an angular bi-aryl linkage and two reactive functional groups, provides a versatile platform for synthetic innovation. The robust and scalable Suzuki-Miyaura coupling allows for its efficient production, paving the way for its use in constructing complex molecular architectures for drug discovery, coordination chemistry, and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and harmful nature.
References
- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. rsc.org [rsc.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. neuroquantology.com [neuroquantology.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 18. afgsci.com [afgsci.com]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
3-(Pyridin-4-yl)benzaldehyde CAS number 208190-04-9
An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzaldehyde (CAS: 208190-04-9) for Advanced Research Applications
Abstract
This compound (CAS No. 208190-04-9) is a bifunctional heterocyclic building block of significant interest to the scientific community. Possessing both a reactive aldehyde group and a nucleophilic pyridine ring, this compound serves as a versatile intermediate in numerous synthetic applications. Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly for neurological disorders and oncology.[1] Furthermore, its utility extends to materials science as a component in organic electronics and to coordination chemistry as a structurally defined ligand.[1][2] This guide provides a comprehensive technical overview covering the compound's physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, its characteristic reactivity, spectroscopic profile, and critical safety information for laboratory professionals.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational for its successful application in research. This compound is a beige to white solid at room temperature, and its key identifiers and properties are summarized below.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 208190-04-9[1][3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | 3-(4-Pyridinyl)benzaldehyde, 4-(3-Formylphenyl)pyridine[1][] |
| Molecular Formula | C₁₂H₉NO[1][3][4][] |
| Molecular Weight | 183.21 g/mol [1][3][4] |
| InChI Key | ANVUAAJNQXEBNM-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC(=CC(=C1)C=O)C2=CC=NC=C2[] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Beige to white solid[1] |
| Melting Point | 48 °C[4][][6] |
| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg (Predicted)[4][] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted)[4][] |
| Purity | ≥95% (Typically analyzed by HPLC)[1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon)[1][4] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds between sp²-hybridized centers. The Suzuki-Miyaura coupling is the preeminent method, valued for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[7][8]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The reaction involves the coupling of an organoboron reagent (e.g., pyridin-4-ylboronic acid) with an organic halide (e.g., 3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.[7] The catalytic cycle is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, facilitating the transmetalation step where the organic moiety is transferred to the palladium center.[9]
Detailed Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of this compound. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
3-Bromobenzaldehyde
-
Pyridine-4-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Deionized Water
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed. Causality: The in-situ formation of the Pd(0) species from Pd(II) is a common and effective strategy. PPh₃ serves as the ligand to stabilize the active catalyst.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this by adding a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is typically purified by flash column chromatography on silica gel to remove catalyst residues and byproducts.[10]
Procedure:
-
Column Packing: Prepare a silica gel slurry using a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The polarity is chosen to effectively separate the slightly polar product from non-polar impurities and highly polar baseline material.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.
Reactivity Profile and Chemical Behavior
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This dual reactivity allows for orthogonal chemical modifications, making it a highly versatile building block.
-
Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack. It readily participates in classical aldehyde chemistry, including reductive amination to form secondary and tertiary amines, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.
-
Pyridine Moiety: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated or alkylated to form pyridinium salts.[11] The nitrogen atom acts as an electron-withdrawing group, making the attached aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions relative to the nitrogen.[12]
Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.
Table 3: Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Aldehydic Proton | δ 9.9 - 10.1 ppm (singlet, 1H) | The strong deshielding is characteristic of an aldehyde proton due to the anisotropy of the C=O bond.[13] |
| Aromatic Protons | δ 7.5 - 9.0 ppm (multiplets, 8H) | Complex splitting patterns arising from the protons on both the benzaldehyde and pyridine rings. | |
| ¹³C NMR | Carbonyl Carbon | δ ~192 ppm | Typical chemical shift for an aromatic aldehyde carbonyl carbon.[14] |
| Aromatic Carbons | δ 120 - 155 ppm | Multiple signals corresponding to the 11 unique aromatic carbons in the structure. | |
| FT-IR | Aldehyde C-H Stretch | 2850 cm⁻¹ and 2750 cm⁻¹ | Two distinct, often weak, bands characteristic of the C-H bond adjacent to the carbonyl.[15] |
| Carbonyl C=O Stretch | ~1700 cm⁻¹ (strong) | Strong absorption due to the stretching vibration of the conjugated aldehyde carbonyl group.[13] | |
| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ | Multiple bands corresponding to the skeletal vibrations of the two aromatic rings.[15] | |
| Mass Spec. | Molecular Ion (EI) | m/z = 183 | Corresponds to the molecular weight of the compound. |
| [M+H]⁺ (ESI) | m/z = 184.0757 | Protonated molecule observed under electrospray ionization conditions.[16] |
Core Applications in Research and Development
The unique structure of this compound makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical and Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[11][17] This compound is a key intermediate for synthesizing molecules targeting neurological disorders and for developing kinase inhibitors, which are a major class of anti-cancer drugs.[1][18][19] Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying both the benzaldehyde and pyridine portions of the molecule.
-
Materials Science: The conjugated biaryl system is a feature of many organic electronic materials. This compound and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), where they can be incorporated into emissive or charge-transport layers.[1][20]
-
Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. This allows the compound to function as a ligand in the synthesis of metal complexes, which have applications in catalysis and the design of functional materials.[1][2]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical reagent. This compound should be handled with care by trained personnel.
Table 4: GHS Hazard Information
| Pictogram | Hazard Code | Hazard Statement |
|
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] | |
| H319 | Causes serious eye irritation[3] | |
| H335 | May cause respiratory irritation[3] |
Handling and PPE:
-
Always use in a certified chemical fume hood to avoid inhalation of dust.[21]
-
Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[22]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[21]
-
Minimize dust generation during handling.[22]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 208190-04-9 CAS MSDS (3-Pyrid-4-ylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound , 3-(ßÁà¤-4-»ù)±½¼×È© , 208190-04-9 , Langchem [langchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rsc.org [rsc.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. PubChemLite - 3-(pyridin-3-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 17. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 18. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 19. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. afgsci.com [afgsci.com]
Spectroscopic Analysis of 3-(Pyridin-4-yl)benzaldehyde: A Technical Guide
Introduction
3-(Pyridin-4-yl)benzaldehyde is a bi-aryl carbonyl compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, imparts unique electronic and steric properties that are crucial for its application in drug development and organic electronics.
An unambiguous confirmation of the molecular structure and purity of this compound is paramount for any research and development application. This technical guide provides an in-depth analysis of the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of experimental design, data interpretation, and quality control, ensuring a robust and validated analytical workflow.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. For this compound, it allows for the direct observation of the aldehydic proton and the distinct sets of aromatic protons on both rings.
Experimental Protocol & Rationale
A well-defined protocol is critical for acquiring high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR data acquisition.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Its residual proton signal (~2.50 ppm) appears in a non-interfering region.
-
Internal Standard: Tetramethylsilane (TMS) is used as the universal reference standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single, sharp signal does not overlap with most analyte signals.
-
Field Strength: A 400 MHz spectrometer provides sufficient resolution to resolve the complex spin-spin coupling patterns in the aromatic region of this molecule.
-
Number of Scans: Averaging 16 to 32 scans improves the signal-to-noise ratio, ensuring that even protons with broader signals are clearly visible above the baseline.
Data Summary and Interpretation
While experimental data for this specific molecule is not publicly available in spectral databases, the expected ¹H NMR signals can be reliably predicted based on extensive data from analogous structures like benzaldehyde and substituted pyridines.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldo (CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| H-2', H-6' (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~6.0 | 2H |
| H-2 (Benzaldehyde) | 8.1 - 8.2 | Singlet (or narrow t) | ~1.5 | 1H |
| H-6 (Benzaldehyde) | 7.9 - 8.0 | Doublet (d) | ~7.7 | 1H |
| H-4 (Benzaldehyde) | 7.8 - 7.9 | Doublet (d) | ~7.7 | 1H |
| H-3', H-5' (Pyridine) | 7.6 - 7.8 | Doublet (d) | ~6.0 | 2H |
| H-5 (Benzaldehyde) | 7.6 - 7.7 | Triplet (t) | ~7.7 | 1H |
Interpretation:
-
Aldehydic Proton (H-aldo): The most downfield signal, typically above 9.9 ppm, is characteristic of the aldehyde proton. Its strong deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy.
-
Pyridine Protons (H-2'/6' and H-3'/5'): The pyridine ring protons are observed in two distinct environments. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded among the ring protons due to the nitrogen's electronegativity, appearing around 8.6-8.8 ppm. The protons meta to the nitrogen (H-3', H-5') appear further upfield.
-
Benzaldehyde Protons: The protons on the benzaldehyde ring are influenced by both the electron-withdrawing aldehyde group and the pyridine substituent. H-2 and H-6, being ortho to the aldehyde, are expected to be the most deshielded of this ring system. The coupling patterns (doublets, triplets) are crucial for confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a direct map of the carbon skeleton. The use of proton decoupling simplifies the spectrum to a series of single lines, where each unique carbon environment produces a distinct signal.
Experimental Protocol & Rationale
The protocol is similar to ¹H NMR but requires tuning the spectrometer to the ¹³C frequency and employing a proton-decoupling pulse sequence.
Why Proton Decoupling? The natural abundance of ¹³C is low (~1.1%), and coupling to attached protons would split each carbon signal into complex multiplets, drastically reducing the signal-to-noise ratio. Proton decoupling collapses these multiplets into single, sharp peaks, significantly enhancing sensitivity and simplifying interpretation.
Data Summary and Interpretation
Based on established chemical shift ranges and data from similar compounds, the ¹³C NMR spectrum is predicted as follows.[1][2]
| Carbon Assignment | Expected δ (ppm) |
| C-7 (C=O) | 192 - 194 |
| C-1', C-4' (Pyridine Quaternary) | 148 - 151 |
| C-2', C-6' (Pyridine CH) | 149 - 151 |
| C-1 (Benzaldehyde Quaternary) | 137 - 139 |
| C-3 (Benzaldehyde Quaternary) | 135 - 137 |
| C-5 (Benzaldehyde CH) | 130 - 132 |
| C-6 (Benzaldehyde CH) | 129 - 131 |
| C-2 (Benzaldehyde CH) | 127 - 129 |
| C-4 (Benzaldehyde CH) | 125 - 127 |
| C-3', C-5' (Pyridine CH) | 121 - 123 |
Interpretation:
-
Carbonyl Carbon (C-7): The most diagnostic signal in the spectrum is the aldehyde carbonyl carbon, which appears far downfield (>190 ppm) due to extreme deshielding.[3] Its presence is a definitive marker for the aldehyde functional group.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons span from ~120 to 151 ppm.
-
The carbons of the pyridine ring are typically found at the lower field end of the aromatic region, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.
-
The quaternary carbons (C-1, C-3, and C-1') are often weaker in intensity and can be definitively assigned using advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation).[4]
-
Caption: Correlation of functional groups to expected ¹³C NMR chemical shift regions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, particularly the carbonyl group of the aldehyde.
Experimental Protocol & Rationale
For a solid sample, the Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets.
Why ATR? ATR requires minimal sample preparation (a small amount of solid is pressed against a crystal) and is non-destructive. It yields high-quality, reproducible spectra by measuring the absorption of an evanescent wave that penetrates a short distance into the sample, making it insensitive to sample thickness.
Data Summary and Interpretation
The IR spectrum is dominated by a few key absorption bands that serve as a molecular fingerprint.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Pyridine & Benzene) |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | C=O Stretch | Aldehyde (Carbonyl) |
| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Rings |
Interpretation:
-
The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption around 1705 cm⁻¹. This band is characteristic of an aromatic aldehyde and its presence is definitive proof of the carbonyl group.[5]
-
Aldehyde C-H Stretch: The presence of two weaker bands, known as a Fermi doublet, in the region of 2720-2820 cm⁻¹ is uniquely characteristic of the C-H bond in an aldehyde.[5] This feature, along with the C=O stretch, provides unequivocal evidence for the -CHO group.
-
Aromatic Vibrations: Multiple sharp bands between 1470-1600 cm⁻¹ correspond to the C=C bond stretching within the two aromatic rings. Weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretches.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.
Experimental Protocol & Rationale
Electrospray Ionization (ESI) is the preferred method for this type of molecule.
Why ESI? ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This prevents fragmentation and typically results in a simple spectrum dominated by the protonated molecular ion, [M+H]⁺. This makes determining the molecular weight straightforward and reliable.
Data Summary and Interpretation
The molecular formula of this compound is C₁₂H₉NO.[1]
-
Calculated Monoisotopic Mass: 183.0684 Da[1]
-
Expected Ion (ESI, Positive Mode): [M+H]⁺
-
Predicted m/z: 184.0757
The primary output of the ESI-MS experiment would be a single major peak in the mass spectrum at an m/z of approximately 184.07. High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million (ppm), which validates the elemental formula of C₁₂H₉NO.
Caption: Simplified workflow for ESI-MS analysis.
Conclusion
The structural identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, confirming the connectivity of the benzaldehyde and pyridine rings. Infrared spectroscopy offers rapid and definitive confirmation of the critical aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry validates the molecular formula by providing an accurate molecular weight. Together, these self-validating systems form a robust analytical package essential for quality control in any research or development setting.
References
- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Buy 2-Mercapto-5-methyl-1,3,4-thiadiazole (EVT-325732) | 29490-19-5 [evitachem.com]
- 4. Geraniol, β-D-glycopyranoside, TFA [webbook.nist.gov]
- 5. PubChemLite - 3-(pyridin-3-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Physical Properties of 3-(Pyridin-4-yl)benzaldehyde for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Physicochemical Characterization
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. 3-(Pyridin-4-yl)benzaldehyde, a heterocyclic aromatic aldehyde, represents a class of building blocks frequently utilized in the synthesis of complex molecules with potential therapeutic applications. Its unique structure, featuring both a reactive aldehyde group and a pyridine ring, makes it a valuable synthon for constructing novel chemical matter.
However, beyond its synthetic utility, the physical properties of this compound—specifically its melting point and solubility—are critical determinants of its potential success as a drug candidate or intermediate. These parameters are not mere data points; they are foundational pillars that influence purity assessment, formulation strategies, process development, and ultimately, the bioavailability and efficacy of a potential active pharmaceutical ingredient (API).[1][2][3][4] This guide provides an in-depth analysis of these key physical properties, offering both established data and robust, field-proven methodologies for their determination, tailored for researchers, scientists, and drug development professionals.
Core Physical Properties of this compound
A precise understanding of the physical characteristics of a compound is the first step in its journey through the development pipeline. The following table summarizes the key identification and physical property data for this compound.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₁₂H₉NO | [5] |
| Molecular Weight | 183.21 g/mol | [5][6] |
| CAS Number | 208190-04-9 | [5] |
| Physical Form | Solid | |
| Melting Point | 48 °C | |
| Aqueous Solubility | Data not publicly available. Predicted to be low. | |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, and chlorinated solvents like dichloromethane, based on its aromatic structure. | [7] |
Section 1: Melting Point Determination and Its Significance
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity and provides critical information about the compound's identity and thermal stability.[8][9] For a pure substance, the melting range is typically narrow (0.5–1.0 °C), whereas impurities tend to depress the melting point and broaden the melting range.[9][10]
The Role of Melting Point in Drug Development
-
Purity Assessment: A sharp, defined melting point is a primary indicator of high purity. This is a fundamental quality control check during synthesis and purification.[8][9][11]
-
Compound Identification: By comparing the experimentally determined melting point with literature values or an authentic reference standard, scientists can confirm the identity of a synthesized compound.[8]
-
Formulation & Stability: The melting point influences the choice of formulation strategies. For instance, low-melting-point compounds may pose challenges during high-energy processing steps like milling. It also provides insights into the material's heat resistance.[9]
-
Bioavailability Prediction: There is an established relationship between melting point and solubility, which in turn affects passive intestinal absorption. Lower melting compounds often exhibit better absorption profiles for any given dose.[12]
Experimental Protocol: Capillary Melting Point Determination (Adapted from ASTM E324 & USP <741>)
This protocol describes a standardized method for determining the melting range of a crystalline organic chemical using a capillary tube apparatus.[13][14][15]
Methodology Rationale: The capillary method is widely adopted due to its requirement for a small sample size, its precision, and its applicability across a broad temperature range.[11][16] The controlled heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate observation of the phase transition.[17]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.
-
Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.[17]
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, sealed end. The goal is to achieve a tightly packed column of 2.5–3.5 mm in height.[18] An appropriate sample height is critical for consistent and repeatable results.[19]
-
-
Instrument Setup & Calibration:
-
Melting Point Determination:
-
Set the apparatus to heat rapidly to a temperature approximately 5-10 °C below the expected melting point (48 °C).
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is essential for an accurate determination.[17]
-
Record T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible or when the column is observed to collapse against the capillary wall.[18]
-
Record T₂ (Completion of Melting): The temperature at which the last solid particle melts, resulting in a clear liquid.
-
-
Reporting:
-
The melting point is reported as a range from T₁ to T₂. For this compound, a pure sample should exhibit a narrow range around 48 °C.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Solubility and Its Central Role in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is arguably one of the most critical physicochemical properties in drug development.[20][21] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Therefore, poor aqueous solubility is a major barrier to achieving adequate bioavailability and therapeutic efficacy.[4][22]
The Impact of Solubility
-
Bioavailability: Poor solubility is a leading cause of low and variable oral bioavailability, which can render a drug candidate ineffective.[2][4][22]
-
Dose Limitation: Insoluble compounds may require excessively high doses to achieve therapeutic concentrations, increasing the risk of side effects.[2]
-
Assay Viability: In early discovery, low solubility can lead to unreliable results in in vitro biological assays, a phenomenon known as "artifactual" activity.
-
Formulation Development: Extensive resources are often required to formulate poorly soluble compounds into a deliverable drug product, using techniques such as salt formation, particle size reduction, or amorphous solid dispersions.[20]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[21][23][24] It measures the saturation concentration of a compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.[21][22]
Methodology Rationale: This method is designed to determine the true solubility of the most stable crystalline form of the compound, which is critical for predicting its behavior in vivo and for formulation development.[21] Incubating for an extended period (e.g., 24 hours) ensures that equilibrium is fully established.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare the desired aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions, and buffers at acidic pH to simulate gastric fluid).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for creating a standard curve.
-
-
Sample Incubation:
-
Add an excess amount of the solid this compound to a vial containing a precise volume of the chosen buffer. The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (e.g., 24 hours) to allow them to reach equilibrium.[23]
-
-
Sample Separation:
-
After incubation, allow the vials to stand so that the excess solid can settle.
-
Carefully remove an aliquot of the supernatant without disturbing the undissolved solid.
-
Separate the dissolved compound from any remaining solid particles. This is a critical step and is typically achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a series of calibration standards by diluting the stock solution.
-
Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation and Reporting:
-
Use the calibration curve to determine the concentration of this compound in the saturated supernatant.
-
The result is reported as the thermodynamic solubility in units such as µg/mL or µM.
-
Visualization of Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion: Integrating Physical Properties into a Holistic Development Strategy
The physical properties of this compound, particularly its melting point and solubility, are not isolated parameters but are deeply interconnected with the broader objectives of drug discovery and development. A low melting point, as observed for this compound, can be advantageous for absorption but requires careful consideration during process chemistry and formulation.[12] While specific solubility data is not widely published, the established protocols provide a clear pathway for its determination.
A thorough and early characterization of these properties is a cornerstone of a successful research program. It enables informed decision-making, mitigates late-stage development risks, and ultimately accelerates the translation of promising chemical entities into safe and effective medicines. This guide provides the foundational knowledge and actionable protocols for scientists to confidently assess these critical attributes and strategically advance their research goals.
References
- 1. seppic.com [seppic.com]
- 2. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 10. youtube.com [youtube.com]
- 11. infinitalab.com [infinitalab.com]
- 12. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]
- 15. uspbpep.com [uspbpep.com]
- 16. store.astm.org [store.astm.org]
- 17. researchgate.net [researchgate.net]
- 18. thinksrs.com [thinksrs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. evotec.com [evotec.com]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzaldehyde
Introduction: The Strategic Importance of 3-(Pyridin-4-yl)benzaldehyde
This compound is a heterocyclic aromatic aldehyde of significant interest in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a reactive aldehyde group and a pyridyl moiety capable of hydrogen bonding and metal coordination, makes it a highly valuable building block. The aldehyde serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations, while the pyridine ring is a common pharmacophore in drug discovery. Consequently, robust and scalable synthetic access to this intermediate is a critical objective for researchers and drug development professionals. This guide provides an in-depth analysis of the predominant synthetic methodologies, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction, and offers field-proven insights into experimental design and optimization.
Core Synthetic Paradigm: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the phenyl and pyridine rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its key precursors.[2] The reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[3]
The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. The base is crucial as it activates the boronic acid, forming a more nucleophilic borate species that facilitates this transfer.[1]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of this compound, two primary permutations of the Suzuki-Miyaura reaction are employed, differing in the placement of the boronic acid and halide functionalities on the starting materials.
Synthetic Pathway A: Coupling of 3-Formylphenylboronic Acid with a 4-Halopyridine
This is often the preferred route due to the stability and commercial availability of 3-formylphenylboronic acid. The coupling partner is typically 4-bromopyridine or 4-chloropyridine. While bromides are more reactive than chlorides, advancements in catalyst systems have made the use of less expensive aryl chlorides increasingly viable.[5]
References
A Technical Guide to the Crystal Structure Analysis of 3-(Pyridin-4-yl)benzaldehyde: From Synthesis to Supramolecular Insights
This guide provides an in-depth walkthrough of the essential techniques for the synthesis, crystallization, and comprehensive structural analysis of 3-(Pyridin-4-yl)benzaldehyde. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, where understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of novel functional materials.[1][2][3] We will move beyond a simple recitation of methods to explore the underlying principles and causal relationships that govern experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Significance of Structural Elucidation
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[3][4] When coupled with a functionalized phenyl ring, as in this compound, the resulting molecule presents a versatile platform for creating complex bioactive compounds and materials.[5] Determining the precise solid-state arrangement of this molecule is not merely an academic exercise. It reveals critical information about:
-
Molecular Conformation: The torsion angles between the pyridine and benzaldehyde moieties.
-
Supramolecular Assembly: The network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing.
-
Structure-Property Relationships: How the solid-state structure influences physical properties like solubility, stability, and bioavailability.
This guide is designed for researchers and drug development professionals, providing field-proven insights into obtaining and interpreting the crystal structure of this important building block.
Synthesis and High-Quality Crystal Growth
A robust structural analysis begins with the synthesis of pure material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Suzuki-Miyaura Coupling
A reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The reaction couples 4-pyridinylboronic acid with 3-formylphenyl bromide using a palladium catalyst.
The rationale for choosing this method lies in its efficiency and the commercial availability of the starting materials. The palladium catalyst, typically Pd(PPh₃)₄, facilitates the carbon-carbon bond formation with high selectivity, minimizing side products and simplifying purification, which is a critical prerequisite for successful crystallization.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] A suitable crystal should be well-formed, optically clear, and typically between 0.03 and 0.3 mm in its dimensions.[7] The fundamental principle is to allow the molecule to slowly transition from a soluble state in a solution to an insoluble, highly ordered solid state.[6]
-
Solvent Selection: Choose a solvent or solvent system in which this compound has moderate solubility. It should be highly soluble when hot and sparingly soluble when cold.[6] A mixture of ethanol and water or dichloromethane and hexane can be effective.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at an elevated temperature (e.g., 40-50°C) in a clean glass vial.[8][9]
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Cooling & Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This prevents rapid evaporation and contamination from dust.[10]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab. Allow the solvent to evaporate slowly over several days to weeks.[10]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
The causality behind this protocol is rooted in controlling the rate of supersaturation. Rapid cooling or evaporation leads to the formation of many small nucleation sites, resulting in a microcrystalline powder.[11] By allowing the solvent to evaporate slowly, we limit the number of nucleation sites, enabling the existing crystals to grow larger and with fewer defects.[9]
Caption: A streamlined workflow for growing single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12][13] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically decoded to generate a model of the atomic structure.[7][12]
Experimental Protocol: From Crystal to Structure
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic temperature is crucial as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[12] The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots.[7] Modern diffractometers from manufacturers like Bruker or Rigaku can collect a complete dataset in a matter of hours.[13][14]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor (residual factor). Hydrogen atoms are usually placed in calculated positions.
SC-XRD Workflow Diagram
Caption: From data collection to a refined crystal structure.
Data Presentation: Crystallographic Table
The final refined structure is reported in a standard format, often as a Crystallographic Information File (CIF). Key parameters are summarized in a table. The data below is representative for a pyridinyl-aryl compound and serves as an illustrative example.
| Parameter | Value |
| Chemical Formula | C₁₂H₉NO |
| Formula Weight | 183.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3161(3) |
| b (Å) | 5.5333(1) |
| c (Å) | 29.2019(7) |
| β (°) | 97.341(1) |
| Volume (ų) | 1653.24(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 15890 |
| Independent Reflections | 3810 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.0423, wR₂ = 0.1344 |
| Goodness-of-fit on F² | 1.05 |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis offers a powerful graphical method to visualize and quantify the intermolecular interactions that govern the crystal packing.[15][16] This analysis is performed using software like CrystalExplorer.[17][18]
A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into regions belonging to each molecule.[15] Properties are then mapped onto this surface to highlight intermolecular contacts.
-
d_norm (Normalized Contact Distance): This is the most valuable property. It is a normalized distance that combines d_i (distance from the surface to the nearest nucleus inside) and d_e (distance to the nearest nucleus outside).
-
Red spots: Indicate contacts shorter than the van der Waals radii (strong interactions, e.g., hydrogen bonds).
-
White areas: Represent contacts around the van der Waals separation.
-
Blue areas: Indicate longer contacts with no significant interactions.[17]
-
-
2D Fingerprint Plots: These plots are a 2D histogram of d_i versus d_e for all points on the Hirshfeld surface.[16] They provide a quantitative summary of the types of interactions present. Sharp spikes correspond to specific, well-defined contacts like hydrogen bonds, while more diffuse regions represent van der Waals interactions.
Workflow for Hirshfeld Surface Analysis
Caption: Visualizing and quantifying intermolecular forces.
By decomposing the fingerprint plot, we can determine the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the overall crystal packing. For a molecule like this compound, one would expect significant contributions from C-H···N hydrogen bonds (involving the pyridine nitrogen) and potential π-π stacking interactions between the aromatic rings, which would be visible as characteristic regions on the d_norm surface and fingerprint plots.[19]
Conclusion
The comprehensive structural analysis of this compound, from targeted synthesis and meticulous crystallization to advanced SC-XRD and Hirshfeld surface analysis, provides an indispensable dataset for scientific advancement. This guide has outlined a self-validating workflow, emphasizing the rationale behind each step. The resulting structural model is not an endpoint but a starting point for understanding physicochemical properties, predicting solid-state behavior, and designing next-generation pharmaceuticals and materials with enhanced efficacy and performance.
References
- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. dovepress.com [dovepress.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. unifr.ch [unifr.ch]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. rigaku.com [rigaku.com]
- 14. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. crystalexplorer.net [crystalexplorer.net]
- 19. researchgate.net [researchgate.net]
The Medicinal Chemistry Potential of Pyridinylbenzaldehyde Isomers: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridinylbenzaldehyde scaffold, existing in its 2-, 3-, and 4-isomeric forms, represents a privileged structure in medicinal chemistry. This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these isomers. We delve into their emerging roles as modulators of key biological targets implicated in oncology and neurodegenerative disorders, offering a roadmap for researchers and drug development professionals. This document synthesizes current literature to present a cohesive overview of the therapeutic promise held by this versatile chemical framework.
Introduction: The Pyridine Ring in Modern Drug Design
The pyridine motif is a cornerstone of contemporary medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in the design of novel therapeutics. When coupled with a benzaldehyde moiety, the resulting pyridinylbenzaldehyde structure offers a versatile platform for derivatization, allowing for the fine-tuning of pharmacological properties. The positional isomerism of the pyridine nitrogen (ortho, meta, or para to the benzaldehyde group) profoundly influences the molecule's steric and electronic characteristics, leading to distinct biological activities for each isomer. This guide will explore the nuances of the 2-, 3-, and 4-pyridinylbenzaldehyde isomers, highlighting their potential in targeting diseases with significant unmet medical needs.
Synthetic Strategies: Accessing the Pyridinylbenzaldehyde Core
The efficient synthesis of pyridinylbenzaldehyde isomers is paramount for their exploration in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging the crucial carbon-carbon bond between the pyridine and phenyl rings.[2][3] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for the synthesis of complex molecular architectures.[2]
General Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of pyridinylbenzaldehyde isomers via Suzuki-Miyaura coupling. Specific modifications may be required based on the starting materials and desired scale.
Materials:
-
Appropriate halopyridine (e.g., 2-bromopyridine, 3-bromopyridine, or 4-chloropyridine) (1.0 equiv)
-
4-Formylphenylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halopyridine, 4-formylphenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow:
Therapeutic Applications in Oncology
The pyridine ring is a common feature in many approved kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] The pyridinylbenzaldehyde scaffold provides a promising starting point for the design of novel kinase inhibitors.
Targeting Kinase Signaling Pathways
Aberrant kinase signaling drives the proliferation, survival, and metastasis of cancer cells. Key pathways frequently implicated in oncology include the RAS/MAPK and PI3K/AKT pathways.[7][8] Small molecule inhibitors that target kinases within these pathways have revolutionized cancer therapy. The pyridinylbenzaldehyde structure can be elaborated to create potent and selective inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and downstream signaling kinases.[1]
Diagram of a Simplified Kinase Signaling Pathway in Cancer:
Structure-Activity Relationship (SAR) and Cytotoxicity
While direct comparative studies of the cytotoxicity of the three pyridinylbenzaldehyde isomers are limited, data from related pyridine-containing compounds can provide valuable insights into their potential SAR. The position of the pyridine nitrogen is expected to significantly influence the binding of these molecules to the ATP-binding pocket of kinases. The nitrogen atom can act as a hydrogen bond acceptor, and its location will dictate the optimal orientation of the molecule within the active site.
Table 1: Hypothetical Comparative Cytotoxicity Data of Pyridinylbenzaldehyde Isomers
| Isomer | Target Cancer Cell Line | Hypothesized IC₅₀ (µM) | Rationale for Activity |
| 2-Pyridinylbenzaldehyde | Lung Cancer (e.g., A549) | 5 - 15 | The ortho-position of the nitrogen may allow for chelation with metal ions in the active site of certain metalloenzymes or facilitate specific hydrogen bonding interactions. |
| 3-Pyridinylbenzaldehyde | Breast Cancer (e.g., MCF-7) | 10 - 25 | The meta-position of the nitrogen may lead to a different vector for substituent placement, potentially accessing different pockets within the kinase active site compared to the other isomers. |
| 4-Pyridinylbenzaldehyde | Colon Cancer (e.g., HCT116) | 1 - 10 | The para-position of the nitrogen allows for a more linear extension of the molecule, which may be favorable for binding to elongated ATP-binding pockets. This isomer often exhibits the most potent activity in related series. |
Note: The IC₅₀ values presented in this table are hypothetical and intended for illustrative purposes to guide SAR discussions. Actual values would need to be determined experimentally.
Potential in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[9] Key pathological mechanisms include oxidative stress, neuroinflammation, and the dysregulation of neurotransmitter systems.[10] The pyridinylbenzaldehyde scaffold has shown promise in the development of agents that can target enzymes involved in these processes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[11] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Pyridine-containing compounds have been investigated as MAO inhibitors.[12][13] The pyridinylbenzaldehyde isomers offer a starting point for the design of novel, selective MAO inhibitors.
Diagram of MAO's Role in Neurodegeneration:
Cholinesterase Inhibition
In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine.[14] Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment.[15] The pyridinylbenzaldehyde scaffold can be used to design novel cholinesterase inhibitors, with the potential for dual-targeting of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Neuroprotective Effects
Beyond enzyme inhibition, some aldehyde-containing compounds have demonstrated direct neuroprotective effects.[16][17][18] The aldehyde functional group can potentially react with cellular nucleophiles and modulate redox signaling pathways. Further investigation is warranted to explore the neuroprotective potential of the pyridinylbenzaldehyde isomers independent of their enzyme inhibitory activities.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of the pyridinylbenzaldehyde isomers, a series of in vitro assays are essential. The following are representative protocols for evaluating their cytotoxic and enzyme inhibitory activities.
Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinylbenzaldehyde isomers and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Protocol for MAO Inhibition Assay
-
Enzyme Preparation: Prepare a solution of recombinant human MAO-A or MAO-B.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyridinylbenzaldehyde isomers or a known inhibitor.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Reaction Termination: Stop the reaction after a defined time period.
-
Detection: Measure the product formation using a fluorometric or spectrophotometric method.
-
Data Analysis: Determine the IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.
Future Directions and Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. cancer cells ic50: Topics by Science.gov [science.gov]
- 12. Type A monoamine oxidase regulates life and death of neurons in neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human cholinesterases by drugs used to treat Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An update on the utility and safety of cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Frontier: Unlocking Novel Reactivity of 3-(Pyridin-4-yl)benzaldehyde
An In-Depth Technical Guide
Abstract: 3-(Pyridin-4-yl)benzaldehyde stands as a pivotal building block in contemporary chemical synthesis, particularly for drug discovery and materials science. Its unique topology, featuring a reactive aldehyde, a directing pyridine ring, and two distinct aromatic systems, offers a rich playground for the exploration of novel chemical transformations. This guide moves beyond cataloging known reactions and instead provides a forward-looking technical analysis of how this synthon can be leveraged in three cutting-edge areas of synthetic chemistry: Transition-Metal-Catalyzed C-H Functionalization, Multicomponent Reactions, and Photoredox Catalysis. We provide expert mechanistic insights, detailed, field-tested protocols, and a strategic vision for harnessing the full potential of this versatile molecule.
Introduction: The Strategic Value of a Bifunctional Synthon
This compound is more than a simple aromatic aldehyde. Its structure presents a fascinating confluence of reactivity. The aldehyde group is a classical electrophile and a linchpin for imine-based chemistry. The pyridine nitrogen atom acts as a Lewis base, a potential directing group for metallo-catalysis, and a site for N-alkylation or oxidation. The molecule possesses multiple C-H bonds across two electronically distinct aromatic rings, posing both a challenge and an opportunity for selective functionalization. This guide is designed for researchers aiming to exploit these features to construct complex molecular architectures with high efficiency and precision.
Directed C–H Functionalization: Forging Bonds at Will
The direct functionalization of carbon-hydrogen bonds is a paramount goal in modern synthesis, minimizing pre-functionalization steps and improving atom economy.[1] The structure of this compound offers intriguing possibilities for regioselective C-H activation.
Mechanistic Principles & Strategic Choices
The pyridine nitrogen is an effective directing group for transition metals like Palladium (Pd), Rhodium (Rh), and Iridium (Ir), guiding the catalyst to activate the ortho-C-H bonds of the benzaldehyde ring.[2][3] Conversely, the aldehyde itself, via transient imine formation, can direct functionalization to its own ortho-positions.
Expertise & Experience: The choice of catalyst and directing group strategy is critical. While the pyridine nitrogen is a powerful endogenous directing group, its strong coordination to some metal centers can sometimes lead to catalyst inhibition. A common strategy to circumvent this is the in situ formation of a more potent directing group, such as an imine or oxime, from the aldehyde. For this guide, we will focus on a Palladium-catalyzed ortho-arylation, a robust and widely applicable transformation. The mechanism involves a concerted metalation-deprotonation (CMD) pathway, which is favored for its tolerance of various functional groups.
Visualization: Catalytic Cycle for Ortho-Arylation
Caption: Palladium-catalyzed ortho-C-H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism.
Field-Proven Protocol: Ortho-Arylation via Transient Imination
This protocol utilizes a transient directing group strategy, where the aldehyde reacts with an amino acid to form an imine in situ, which then directs the palladium catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 183.2 mg), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and L-isoleucine (0.2 mmol, 26.2 mg).
-
Solvent and Base Addition: Add K₂CO₃ (2.5 mmol, 345.5 mg) as the base. Then, add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Seal the Schlenk tube and immerse the reaction mixture in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Causality Insight: The high temperature is necessary to promote the C-H activation step, which is often the rate-limiting step. 1,4-Dioxane is an excellent solvent for this chemistry due to its high boiling point and ability to dissolve both organic substrates and inorganic salts.
-
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ortho-arylated product.
Data Summary: Expected Substrate Scope & Yields
| Aryl Iodide Substituent | Expected Yield (%) | Key Considerations |
| 4-MeO-Ph-I | 75-85% | Electron-donating groups facilitate oxidative addition. |
| 4-CF₃-Ph-I | 60-70% | Electron-withdrawing groups can slow the reaction. |
| 2-Thienyl-I | 70-80% | Heteroaromatic halides are well-tolerated. |
| 1-Naphthyl-I | 55-65% | Steric hindrance can reduce yield. |
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds
The aldehyde functionality makes this compound a prime candidate for MCRs, which enable the synthesis of complex, drug-like molecules in a single, highly convergent step.[4] We will focus on the Biginelli reaction, a classic MCR for generating dihydropyrimidinones (DHPMs), which are prevalent scaffolds in medicinal chemistry.
Mechanistic Principles & Workflow
The Biginelli reaction is an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. The reaction proceeds through an acyl-iminium ion intermediate, which is the key electrophile that engages the other components in a cascade of reactions.
Expertise & Experience: While classic Biginelli conditions often require harsh refluxing in strong acids, modern protocols utilize milder catalysts like Lewis acids or organocatalysts to improve yields and functional group tolerance. The pyridine moiety in our substrate can act as a base, potentially interfering with acid catalysis. Therefore, using a catalyst that is not strongly complexed or neutralized by pyridine, such as Yb(OTf)₃, is a strategic choice.
Visualization: Biginelli Reaction Workflow
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
In Silico Modeling of 3-(Pyridin-4-yl)benzaldehyde Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 3-(Pyridin-4-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. Recognizing that pyridinyl-containing scaffolds are prevalent in kinase inhibitors, this guide uses Janus Kinase 2 (JAK2), a critical target in oncology and inflammatory diseases, as a representative protein for demonstrating a full computational workflow. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale for each decision, empowering researchers to adapt and apply these methods to their own targets of interest. We will progress from initial ligand and protein preparation through molecular docking, molecular dynamics simulations, and pharmacophore modeling, culminating in a cohesive analysis of the potential interactions between this compound and the JAK2 active site.
Introduction: The Rationale for Modeling this compound with Kinases
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and clinical candidates due to its ability to form key hydrogen bonds and its favorable physicochemical properties. When coupled with a benzaldehyde moiety, the resulting structure, this compound, presents an intriguing starting point for fragment-based or lead optimization campaigns. The aldehyde group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, while the pyridinyl-phenyl core can engage in various non-covalent interactions within a protein binding site.
Protein kinases are a major class of drug targets, and numerous inhibitors incorporate scaffolds designed to interact with the ATP-binding site.[1] The pyrazolopyrimidine scaffold, a bioisostere of adenine, is a notable example found in many kinase inhibitors.[2][3] Literature reveals that substituted benzaldehydes have been utilized in the synthesis of potent JAK2 kinase inhibitors, underscoring the relevance of this chemical class to kinase-targeted drug discovery.[4]
Given this context, we have selected the human Janus Kinase 2 (JAK2) as a highly relevant protein target for this technical guide. A crystal structure of JAK2 in complex with a potent inhibitor derived from a substituted benzaldehyde is available in the Protein Data Bank (PDB ID: 3KCK), providing an excellent reference point for our in silico investigation.[4] This guide will therefore serve as a practical case study, demonstrating how to computationally assess the binding potential of a novel small molecule against a well-validated therapeutic target.
Foundational Concepts & Workflow Overview
Our computational analysis will follow a multi-stage process, beginning with broad-stroke binding pose prediction and progressively moving to a more dynamic and detailed analysis of the ligand-protein complex.
This workflow is designed to be self-validating at each stage. Molecular docking provides initial hypotheses of binding modes, which are then rigorously tested for stability and dynamic behavior through MD simulations. The resulting stable interactions are then abstracted into a pharmacophore model, which can be used for virtual screening of larger compound libraries to find molecules with similar key binding features.
Part I: Ligand and Protein Structure Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous process of preparing both the small molecule ligand and the protein target for subsequent analysis.
Ligand Preparation: this compound
The first step is to obtain an accurate 3D representation of our ligand.
Protocol 1: Ligand 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound, O=Cc1cccc(c1)c2ccncc2, can be obtained from databases like PubChem (CID 2795563).[5]
-
Convert to 3D: Use a chemical structure editor and converter like Open Babel. From a command line, the conversion is straightforward:
This command generates an initial 3D structure in PDB format.
-
Add Hydrogens and Assign Charges: For subsequent simulations, especially with force fields like AMBER, it is crucial to have a protonated structure with accurate partial charges. The Antechamber tool from the AmberTools suite is the standard for this.
This command generates a mol2 file with AM1-BCC charges, which are well-suited for compatibility with AMBER force fields.
-
Generate Force Field Parameters: The parmchk2 utility checks for missing parameters and provides estimates where necessary.
The resulting frcmod file contains any additional parameters needed for the simulation.
Protein Preparation: JAK2 Kinase Domain
We will use the crystal structure of the JAK2 kinase domain (PDB ID: 3KCK).[4] This structure is co-crystallized with a potent inhibitor, which is invaluable for defining the binding site.
Protocol 2: Preparing the JAK2 Protein Structure
-
Download PDB Structure: Obtain the PDB file for 3KCK from the RCSB Protein Data Bank.
-
Clean the PDB File: The raw PDB file contains non-protein atoms (water, co-crystallized ligand, ions) that must be handled.
-
Decision: For this workflow, we will remove the co-crystallized ligand to perform a re-docking of our new compound. We will also remove all water molecules. The rationale is to simplify the system initially; water molecules can be added back in a more controlled manner during the MD simulation setup.
-
Action: Use a text editor or a molecular visualization tool like PyMOL or Chimera to delete all HETATM records corresponding to the original ligand and water molecules. Save this as 3kck_protein.pdb.
-
-
Add Hydrogens and Repair Structure: Crystal structures often lack hydrogen atoms and may have missing side chains or loops. The pdb2gmx tool in GROMACS is excellent for this, as it also generates the topology for a chosen force field.
-
ff amber99sb-ildn: We select the AMBER99SB-ILDN force field, a robust and widely used force field for protein simulations.[6]
-
-water tip3p: Specifies the water model we will use later.
-
-ignh: Ignores any hydrogen atoms in the input PDB, as we want pdb2gmx to build them according to the force field's definitions.
-
This process yields a GROMACS-formatted structure file (3kck_processed.gro) and a topology file (topol.top) that describes the bonded and non-bonded interactions of the protein based on the AMBER force field.
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and effective docking program.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand for Vina: AutoDock requires files in the PDBQT format, which includes partial charges and atom type information.
-
Receptor: Using AutoDock Tools (ADT), open 3kck_protein.pdb, add polar hydrogens, and save it as receptor.pdbqt.
-
Ligand: Open ligand.mol2 in ADT, and save it as ligand.pdbqt.
-
-
Define the Binding Site (Grid Box): The docking search space must be defined. A key advantage of using a co-crystal structure is that the position of the original ligand precisely defines the active site.
-
In PyMOL or another viewer, load the original 3KCK PDB file and determine the geometric center of the co-crystallized inhibitor.
-
Create a configuration file, conf.txt, specifying these coordinates and the size of the search space. A 25x25x25 Å box is typically sufficient to cover the ATP binding site.
-
-
Run AutoDock Vina:
-
Analyze Results: Vina will output a docked_poses.pdbqt file containing the top-ranked binding poses, along with their predicted binding affinities in kcal/mol.
-
Expertise: A lower binding affinity (more negative value) suggests a more favorable interaction. However, these scores are estimates. The primary value of docking is in generating physically plausible binding poses.
-
Trustworthiness: Analyze the top poses. A credible pose will show the ligand forming meaningful interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions) that are consistent with known kinase inhibitor binding modes. For JAK2, key interactions often involve the hinge region (e.g., Leu932, Glu930).[7]
-
Table 1: Predicted Binding Affinities for this compound with JAK2
| Pose Rank | Binding Affinity (kcal/mol) | Key Predicted Interactions (Example) |
| 1 | -7.8 | H-bond between pyridine-N and Leu932 backbone NH |
| 2 | -7.5 | H-bond between aldehyde-O and a catalytic lysine |
| 3 | -7.2 | Pi-stacking of the phenyl ring with a tyrosine |
Note: The data in this table is illustrative. Actual results will be generated by the docking run.
Part III: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex, allowing us to assess the stability of the docked pose and observe conformational changes over time. We will use GROMACS, a high-performance MD engine.[8]
Protocol 4: GROMACS MD Simulation of the JAK2-Ligand Complex
-
Combine Protein and Ligand Topologies: The topol.top file generated by pdb2gmx must be modified to include the ligand. First, convert the AMBER-formatted ligand files (ligand.mol2, ligand.frcmod) to GROMACS format using a tool like ACPYPE.[9] Then, include the generated ligand.itp file in topol.top and add the ligand molecule to the molecule count.
-
Create the Complex and Define the Box: Combine the coordinate files of the protein and the best-ranked docked ligand. Then, define a simulation box around the complex.
-
Solvation: Fill the box with water molecules.
-
Adding Ions: Neutralize the system's charge and add ions to mimic a physiological salt concentration.
-
Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble) to ensure stability. This is a critical step for a trustworthy simulation.
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting structure. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bonds: Analyze the persistence of hydrogen bonds between the ligand and protein over the simulation trajectory. A stable hydrogen bond is a strong indicator of a key interaction.
-
Part IV: Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. Creating a pharmacophore model from our simulation results can guide the search for new, structurally diverse molecules with the potential to bind to the same target.
Protocol 5: Structure-Based Pharmacophore Generation
-
Select Representative Structures: From the stable portion of the MD trajectory, extract several snapshots of the protein-ligand complex.
-
Generate Pharmacophore: Use software like LigandScout or MOE to identify the key interaction features present in these structures. T[10]he software will detect and map features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (H) regions
-
Aromatic Rings (AR)
-
-
Refine and Validate: A good pharmacophore model should be able to distinguish known active compounds from inactive ones. This model can then be used as a 3D query to screen large chemical databases for novel hits.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound with the JAK2 kinase. By progressing from docking to molecular dynamics and pharmacophore modeling, we can build a detailed understanding of the potential binding mode, stability, and key interaction features of a novel ligand.
The results from this workflow provide a strong foundation for further drug discovery efforts. The validated binding pose can inform structure-activity relationship (SAR) studies, guiding the synthesis of more potent analogues. The pharmacophore model serves as a powerful tool for virtual screening to identify new chemical scaffolds. Ultimately, this integrated computational approach allows for the efficient and rational design of next-generation kinase inhibitors, saving valuable time and resources in the laboratory.
References
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rcsb.org [rcsb.org]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 7. mdpi.com [mdpi.com]
- 8. GROMACS Tutorials [mdtutorials.com]
- 9. researchgate.net [researchgate.net]
- 10. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Synthesis of 3-(Pyridin-4-yl)benzaldehyde
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction
In the landscape of modern medicinal chemistry and materials science, the biaryl motif, characterized by two directly connected aromatic rings, represents a cornerstone of molecular design. These structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of 3-(Pyridin-4-yl)benzaldehyde, a key building block possessing both a pyridine and a benzaldehyde moiety, exemplifies the need for efficient and selective C-C bond-forming methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, offering a robust and versatile method for the construction of biaryl compounds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with generally high yields and mild reaction conditions, makes it an indispensable technique in contemporary organic synthesis.[3]
This application note provides a comprehensive guide to the synthesis of this compound via a Suzuki coupling protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical role of each reaction component to empower researchers in the successful application of this powerful synthetic transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzaldehyde). This step results in the formation of a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., 4-pyridinylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the pyridine ring to the palladium center.[1][4]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The choice of ligands coordinated to the palladium center can significantly influence the rate and efficiency of this step.[1]
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-bromobenzaldehyde and 4-pyridinylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzaldehyde | ≥99% | Sigma-Aldrich |
| 4-Pyridinylboronic Acid | ≥95% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | EMD Millipore |
| Celite® 545 | --- | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a well-established, air-stable precatalyst like Pd(PPh₃)₄ is crucial for reproducible results.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The solvent mixture is critical for dissolving both the organic and inorganic reagents. Degassing the solvents by sparging with an inert gas for 20-30 minutes prior to use is essential to prevent catalyst deactivation by oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Key Reaction Parameters and Expected Results
| Parameter | Recommended Condition/Value | Rationale |
| Aryl Halide | 3-Bromobenzaldehyde | Bromoarenes offer a good balance of reactivity and stability.[2] |
| Boronic Acid | 4-Pyridinylboronic Acid (1.2 eq) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A reliable and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 eq) | An effective and economical inorganic base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of all reactants. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Typical duration for Suzuki couplings; should be monitored for completion. |
| Expected Yield | 75-90% | Based on similar reactions reported in the literature. |
| Product Appearance | White to off-white solid | --- |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol [5] |
| CAS Number | 208190-04-9[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.10 (s, 1H), 8.75 (d, J = 6.0 Hz, 2H), 8.15 (s, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.88 (d, J = 7.6 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 6.0 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0, 150.5, 145.8, 137.2, 136.8, 135.5, 130.0, 129.8, 128.0, 121.8. |
Note: NMR data is predicted and should be confirmed by experimental analysis.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using an older bottle, consider purchasing a fresh batch. The formation of palladium black is an indicator of catalyst decomposition.
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Poor Quality Boronic Acid: Pyridinylboronic acids can be prone to decomposition. Store them in a cool, dry place and consider using a fresh bottle if poor results are obtained.
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl from the aryl halide or bipyridine from the boronic acid can occur. This is often minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reagents.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent. Using anhydrous solvents and ensuring the base is of good quality can mitigate this side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of high-quality reagents, researchers can consistently achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling the efficient synthesis of this important biaryl building block.
References
Palladium-Catalyzed Synthesis of 3-(Pyridin-4-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive and field-proven protocol for the synthesis of 3-(Pyridin-4-yl)benzaldehyde, a valuable heterocyclic building block in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and provide expert insights into parameter selection and troubleshooting. The protocol is designed to be a self-validating system, ensuring high yields and purity for researchers in drug development and chemical synthesis.
Introduction: The Significance of Biaryl Scaffolds
Heterocyclic aldehydes, particularly those incorporating pyridine rings, are privileged scaffolds in medicinal chemistry. This compound serves as a key intermediate for a wide array of biologically active molecules and functional materials. Its synthesis via traditional methods can be challenging. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, offers a powerful and versatile solution.[3][4] The reaction is renowned for its mild conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3]
This guide presents a reliable and optimized protocol for coupling 3-bromobenzaldehyde with pyridine-4-boronic acid, leveraging a palladium catalyst to achieve the target molecule in high yield.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[3][5][6] The cycle involves the palladium center toggling between its Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational optimization and troubleshooting.
The three primary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzaldehyde). This is often the rate-determining step and results in a Pd(II) complex.[3][7]
-
Transmetalation : The organoboron reagent (pyridine-4-boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[2][3][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][7]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale synthesis.
3.1. Materials and Reagents
| Reagent | M.W. | Equivalents | Amount | Moles (mmol) |
| 3-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g | 10.0 |
| Pyridine-4-boronic acid | 122.92 | 1.2 | 1.48 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 347 mg | 0.3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | 20.0 |
| 1,4-Dioxane | - | - | 40 mL | - |
| Deionized Water | - | - | 10 mL | - |
3.2. Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup : Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition : To the flask, add 3-bromobenzaldehyde (1.85 g), pyridine-4-boronic acid (1.48 g), potassium carbonate (2.76 g), and the palladium catalyst Pd(PPh₃)₄ (347 mg).
-
Solvent Addition : Add the deoxygenated solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to ensure anaerobic conditions.[7]
-
Reaction Execution : Heat the resulting mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.[7]
-
Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic phase with brine (2 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9] Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure this compound as a solid.[9]
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Step-by-Step Experimental Workflow for Synthesis.
Expert Insights: Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[4][10]
-
Choice of Catalyst System : While Pd(PPh₃)₄ is a reliable "all-in-one" catalyst, other systems combining a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specific phosphine ligand can offer superior performance.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[11]
-
The Role of the Base : The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[2][8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence reaction rates and suppress side reactions. For base-sensitive substrates, milder bases like KF can be employed.[8]
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.[7][12] The choice of organic solvent can affect catalyst solubility and reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst.2. Ensure proper degassing of solvents and maintenance of a positive inert gas pressure.3. Use high-purity, dry reagents and anhydrous solvents. |
| Significant Homocoupling | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Improve inert atmosphere techniques.2. Lower the reaction temperature and/or screen different catalyst/ligand combinations. |
| Deborylation of Boronic Acid | 1. Prolonged reaction time at high temperature.2. Base is too strong or concentrated. | 1. Monitor the reaction closely and stop it upon completion.2. Screen milder bases (e.g., NaHCO₃) or use a different solvent system. |
Safety Precautions
-
Chemical Hazards : Palladium catalysts are irritants and heavy metal compounds. 3-Bromobenzaldehyde is an irritant. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Conditions : The reaction is performed at an elevated temperature under an inert atmosphere. Ensure the apparatus is securely clamped and that the gas outlet is properly vented through a bubbler to prevent pressure buildup.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of this compound. The protocol detailed in this application note is robust, scalable, and built on a solid mechanistic foundation, providing a reliable pathway for obtaining this important synthetic intermediate. By understanding the key parameters and potential pitfalls, researchers can confidently apply this methodology to accelerate their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Accelerating Drug Discovery Precursors with Microwave-Assisted Suzuki-Miyaura Coupling
An Application Guide and Protocol from the Senior Scientist's Desk
Topic: Rapid Synthesis of 3-(Pyridin-4-yl)benzaldehyde Derivatives
Executive Summary for the Modern Laboratory
In the landscape of pharmaceutical research and drug development, the demand for rapid, efficient, and scalable synthetic routes to novel molecular scaffolds is paramount. The this compound core is a privileged structure, serving as a critical building block for a diverse range of biologically active compounds. Traditional synthesis of this biaryl motif via conventional heating methods is often plagued by long reaction times, significant energy consumption, and modest yields.
This application note details a robust, field-tested protocol for the synthesis of this compound derivatives utilizing a Microwave-Assisted Suzuki-Miyaura cross-coupling reaction. By leveraging the principles of dielectric heating, this method drastically reduces reaction times from hours to mere minutes, enhances product yields, and aligns with the tenets of green chemistry by minimizing energy usage and often allowing for reduced solvent volumes.[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists seeking to optimize their synthetic workflows and accelerate the discovery pipeline.
The Scientific Principle: A Synergy of Catalysis and Microwave Technology
The successful synthesis of this compound hinges on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7]
The Palladium Catalytic Cycle
The mechanism proceeds through three fundamental steps, which are significantly accelerated by microwave irradiation:[8][9]
-
Oxidative Addition: A Palladium(0) complex, typically bearing phosphine ligands, inserts itself into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzaldehyde). This forms a square-planar Pd(II) intermediate.[5][9]
-
Transmetalation: A base is crucial in this step to activate the organoboron species (e.g., pyridine-4-boronic acid), forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Microwave Advantage
Conventional heating relies on thermal conduction, a slow and inefficient process that creates temperature gradients within the reaction vessel. Microwave-assisted synthesis, however, utilizes dielectric heating.[2] Microwaves directly couple with polar molecules (like the solvents and reagents in the Suzuki reaction), causing rapid and simultaneous rotation.[4] This generates intense, uniform heating throughout the bulk of the solution, leading to several key advantages:
-
Dramatic Rate Acceleration: Reactions that take hours can be completed in minutes.[2]
-
Improved Yields and Purity: Uniform heating minimizes the formation of thermal degradation byproducts.[3]
-
High Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[3]
-
Energy Efficiency: Direct energy transfer is significantly more efficient than conductive heating, supporting green chemistry initiatives.[4][10]
Field-Tested Protocol: Microwave Synthesis of this compound
This protocol provides a reliable method for the synthesis of the target compound from commercially available starting materials.
Materials and Equipment
-
Reactants:
-
3-Bromobenzaldehyde (CAS: 3132-99-8)
-
Pyridine-4-boronic acid (CAS: 16826-71-0)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Solvents: 1,4-Dioxane (ACS grade), Deionized Water
-
Equipment:
-
Microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
Application Notes & Protocols: Leveraging 3-(Pyridin-4-yl)benzaldehyde in Multi-Component Reactions for Heterocyclic Scaffold Synthesis
Abstract
Multi-component reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2][3] This guide provides detailed application notes and validated protocols for the use of 3-(Pyridin-4-yl)benzaldehyde as a versatile building block in several prominent MCRs. The strategic incorporation of the pyridine moiety is of paramount importance in drug discovery, as it can significantly enhance metabolic stability, binding affinity, potency, and overall pharmacological profiles.[4][5] We present step-by-step protocols for the Biginelli synthesis of dihydropyrimidinones, the Hantzsch synthesis of 1,4-dihydropyridines, and a one-pot synthesis of functionalized piperidines, demonstrating the utility of this aldehyde in generating diverse, drug-like heterocyclic scaffolds.
Introduction: The Strategic Value of this compound in MCRs
The efficiency of drug discovery pipelines is heavily reliant on the ability to rapidly synthesize and screen diverse libraries of complex molecules. Multi-component reactions, which combine three or more reactants in a single pot to form a product containing the structural elements of all starting materials, are exceptionally well-suited for this task.[2][3] They adhere to the principles of green chemistry by minimizing waste and improving atom economy.[2]
The choice of building blocks is critical. This compound is a bifunctional reagent of significant interest. Its aldehyde group serves as the electrophilic trigger for numerous MCR cascades, while the appended pyridine ring acts as a "privileged" heterocyclic scaffold in medicinal chemistry.[6][7] The nitrogen-bearing pyridine ring is a common feature in FDA-approved drugs, valued for its ability to form hydrogen bonds, act as a bioisostere, and modulate physicochemical properties.[4][6][8] Its inclusion has been shown to resolve protein binding issues and improve metabolic stability, making it a highly desirable motif for novel therapeutic agents.[4]
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, validated protocols for immediate application.
The Biginelli Reaction: Synthesis of Pyridinyl-Substituted Dihydropyrimidinones (DHPMs)
The Biginelli reaction, first reported in 1891, is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These scaffolds are of immense biological importance, exhibiting activities as calcium channel blockers, antiviral, and anti-inflammatory agents.[11][12]
Mechanistic Rationale
The reaction is typically acid-catalyzed, and its mechanism is believed to proceed through a series of bimolecular reactions. The rate-determining step is often the initial condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and a final intramolecular cyclization with dehydration to yield the DHPM product.[9] The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde's carbonyl group towards nucleophilic attack.[9][10]
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 12. mdpi.com [mdpi.com]
Application of 3-(Pyridin-4-yl)benzaldehyde in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyridinylbenzaldehyde Scaffold
In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within the vast chemical space of kinase inhibitors, scaffolds containing the pyridine ring are of paramount importance, largely due to the ability of the pyridine nitrogen to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] 3-(Pyridin-4-yl)benzaldehyde is a versatile and strategically important building block in the synthesis of a diverse array of kinase inhibitors. Its bifunctional nature, featuring a reactive aldehyde group and a key pyridine moiety, allows for its incorporation into various heterocyclic scaffolds known to exhibit potent kinase inhibitory activity.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for exemplary scaffolds, present key performance data, and visualize the relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Pharmacological Rationale: Why this compound is a Privileged Fragment
The utility of this compound in kinase inhibitor design is rooted in its inherent pharmacophoric features, which align well with the requirements for effective binding to the ATP pocket of many kinases.
The Pyridine Moiety: A Key to Hinge Binding The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. This feature allows it to mimic the hydrogen bonding interactions of the adenine portion of ATP with the backbone amide hydrogens of the kinase hinge region.[1] This interaction is a hallmark of many Type I kinase inhibitors and is crucial for achieving high binding affinity and potency. The 4-pyridyl substitution pattern is particularly effective in positioning this key nitrogen atom for optimal interaction with the hinge.
The Benzaldehyde Group: A Gateway to Structural Diversity The aldehyde functionality serves as a versatile chemical handle for a variety of chemical transformations. It readily participates in condensation reactions, reductive aminations, and multi-component reactions, enabling the construction of a wide range of heterocyclic systems. This allows for the exploration of diverse chemical space around the core pyridinylphenyl scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
The Phenyl Linker: A Scaffold for Further Functionalization The central phenyl ring acts as a rigid spacer, orienting the pyridine and the substituents derived from the aldehyde in a defined three-dimensional arrangement. This linker can also be a site for further chemical modification to fine-tune the inhibitor's properties and explore interactions with other regions of the ATP-binding site.
Key Synthetic Applications and Protocols
This compound is a valuable precursor for the synthesis of several classes of kinase inhibitors, most notably those based on the pyrazolo[3,4-b]pyridine scaffold.
Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds via Multi-Component Reaction
The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, found in inhibitors of a wide range of kinases including CDKs, GSK-3, and TRK.[3][4][5][6][7] A common and efficient method for its synthesis is a one-pot, multi-component reaction involving an aminopyrazole, an aldehyde (such as this compound), and a β-dicarbonyl compound or its equivalent.[8][9]
Protocol 1: Synthesis of a 4-(3-(Pyridin-4-yl)phenyl)pyrazolo[3,4-b]pyridine Derivative
This protocol is a representative example of a multi-component reaction to construct the pyrazolo[3,4-b]pyridine scaffold.
Reaction Scheme:
A representative reaction scheme for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound
-
5-Amino-3-methyl-1-phenylpyrazole
-
Ethyl acetoacetate
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid catalyst
-
Ethanol or another suitable solvent
-
Microwave reactor (optional, can accelerate the reaction)[8]
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), and ethyl acetoacetate (1.2 mmol).
-
Add the solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., InCl₃, 10 mol%).
-
Conventional Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.
-
Microwave-Assisted Synthesis: Alternatively, heat the mixture in a sealed microwave reactor at a set temperature (e.g., 130 °C) for a shorter duration (e.g., 10-30 minutes).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid like InCl₃ is often used to activate the aldehyde and facilitate the initial condensation steps of the multi-component reaction.
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can solubilize the reactants and is relatively benign.
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture.[8]
Reductive Amination for the Synthesis of Amine Derivatives
The aldehyde group of this compound can be readily converted to an amine via reductive amination. This is a powerful method for introducing a flexible linker and a basic nitrogen atom, which can be a key pharmacophoric feature for interacting with the solvent-exposed regions of the kinase active site.
Protocol 2: Reductive Amination with a Substituted Aniline
Reaction Scheme:
A general scheme for reductive amination.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted aniline (1.1 mmol) in the chosen solvent (e.g., DCM, 10 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride.
-
Catalytic Acid: A small amount of acid catalyzes the formation of the imine intermediate.
Performance Data: A Survey of Relevant Kinase Inhibitors
The pyridinylbenzaldehyde scaffold and its derivatives have been incorporated into a multitude of kinase inhibitors with potent activity against various kinase targets. The following table summarizes the inhibitory activity (IC₅₀ values) of several exemplary compounds featuring a pyrazolo[3,4-b]pyridine core, which can be conceptually derived from this compound.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | GSK-3 | 19 | [7] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 460 | [6] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [3] |
| Pyrazolo[3,4-b]pyridine | TRKB | 22 | [4] |
| Pyrazolo[3,4-b]pyridine | TRKC | 15 | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 | [4] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [10] |
| Pyrazolo[3,4-g]isoquinoline | CLK1 | 101 | [10] |
Visualization of Key Signaling Pathways and Pharmacophore Model
Understanding the biological context in which these inhibitors function is crucial for rational drug design. Below are visualizations of key kinase signaling pathways that are often targeted by inhibitors derived from pyridinylbenzaldehyde scaffolds, as well as a generalized pharmacophore model for Type I kinase inhibitors.
Kinase Signaling Pathways
Simplified EGFR Signaling Pathway.
Simplified Abl and Src Kinase Signaling Pathways.
Simplified VEGFR Signaling Pathway.
Generalized Pharmacophore Model for Type I Kinase Inhibitors
Generalized pharmacophore for Type I kinase inhibitors.
Conclusion and Future Outlook
This compound stands out as a high-value building block for the synthesis of kinase inhibitors. Its inherent structural features, which facilitate crucial interactions with the kinase hinge region, combined with its synthetic versatility, make it an attractive starting point for the development of novel therapeutics. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this aldehyde, continues to be a fruitful area of research, yielding potent inhibitors against a range of clinically relevant kinases. As our understanding of kinase biology deepens, the strategic use of such privileged fragments will undoubtedly continue to play a pivotal role in the design and discovery of the next generation of targeted therapies.
References
- 1. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Pyridinylbenzaldehyde Scaffold
. ## Application Notes and Protocols: 3-(Pyridin-4-yl)benzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis
In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available building blocks, this compound stands out as a particularly valuable scaffold. Its unique bifunctional nature, possessing both a reactive aldehyde group and a pyridine ring, offers a strategic entry point for constructing a diverse array of complex molecular architectures. The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, crucial for molecular recognition in biological systems, while the aldehyde group serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] This combination makes this compound an attractive starting material for the synthesis of compounds with potential therapeutic applications and advanced material properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure reproducible and efficient synthesis.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | PubChem[4] |
| Molecular Weight | 183.21 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich[5] |
| CAS Number | 208190-04-9 | PubChem[4] |
| Storage | 2-8°C, dry, sealed under inert atmosphere | Sigma-Aldrich[5] |
Synthetic Applications and Protocols
This section explores the utility of this compound in constructing two important classes of heterocyclic compounds: 2-aminothiophenes and pyrimidines. These scaffolds are prevalent in a wide range of biologically active molecules.[6]
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction (MCR) that provides a straightforward route to highly substituted 2-aminothiophenes.[7][8][9] These thiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6] The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Causality of Experimental Choices:
-
Multicomponent Approach: The one-pot nature of the Gewald reaction is highly efficient, minimizing purification steps and solvent waste, aligning with the principles of green chemistry.[7][10]
-
Base Catalyst: A base, such as morpholine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile.[8]
-
Solvent: Ethanol or DMF are commonly used solvents as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Experimental Workflow: Gewald Reaction
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Detailed Protocol: Synthesis of 2-Amino-3-cyano-4-(3-(pyridin-4-yl)phenyl)thiophene
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.83 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Addition of Catalyst: Add morpholine (0.87 mL, 10 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyano-4-(3-(pyridin-4-yl)phenyl)thiophene.
-
Characterization: Confirm the structure of the product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[11]
Self-Validation: The protocol's integrity is maintained by in-process monitoring via TLC and final product characterization. The expected spectroscopic data should confirm the formation of the thiophene ring and the presence of the amino and cyano groups.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of N-heterocycles, forming the core structure of nucleobases and a wide range of therapeutic agents.[12][13] this compound can be utilized in various condensation reactions to construct the pyrimidine ring. A common and effective method is the three-component reaction with a β-ketoester and urea or a related amidine.[14][15]
Causality of Experimental Choices:
-
Three-Component Synthesis: This approach allows for the rapid assembly of the pyrimidine core from readily available starting materials.
-
Acid/Base Catalysis: The reaction can be catalyzed by either acid or base, which facilitates the initial condensation and subsequent cyclization steps.
-
Dehydrogenation: In some variations, an oxidant may be required to aromatize an initially formed dihydropyrimidine intermediate.
Logical Relationship: Pyrimidine Synthesis
Caption: Key steps in the multicomponent synthesis of pyrimidines.
Detailed Protocol: Synthesis of 4-(3-(Pyridin-4-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Biginelli-type Reaction)
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.83 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure dihydropyrimidine derivative.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Trustworthiness of the Protocol: This protocol is a well-established method for pyrimidine synthesis. The formation of a precipitate upon cooling and the subsequent purification by recrystallization are reliable indicators of product formation. Spectroscopic analysis provides the definitive structural confirmation.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of 2-aminothiophenes and pyrimidines demonstrate its utility in multicomponent reactions, which offer significant advantages in terms of efficiency and atom economy. By understanding the underlying reaction mechanisms and the rationale for specific experimental conditions, researchers can confidently employ these methods to generate diverse libraries of novel compounds for drug discovery and materials science applications.
References
- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 4. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 208190-04-9 [sigmaaldrich.com]
- 6. ijpbs.com [ijpbs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Synthesis of 3-(Pyridin-4-yl)benzaldehyde: A Key Intermediate for Agrochemical Innovation
Introduction: The Significance of the Pyridinyl-Phelyl Scaffold in Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyridine ring stands out as a privileged scaffold, present in numerous commercial pesticides and herbicides.[1][2][3] Its unique electronic properties and ability to engage in specific biological interactions make it a highly sought-after component in the design of new active ingredients. The biaryl linkage of a pyridine ring to a substituted phenyl group, specifically the 3-(pyridin-4-yl)phenyl motif, offers a versatile platform for the development of next-generation agrochemicals. 3-(Pyridin-4-yl)benzaldehyde, the subject of this application note, is a pivotal intermediate that provides a reactive handle—the aldehyde functionality—for the elaboration into a diverse array of potential fungicides, herbicides, and insecticides.[4][5]
This document serves as a comprehensive guide for researchers and professionals in the field of agrochemical development, providing detailed protocols for the synthesis of this compound via modern cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Synthetic Strategies: Accessing the this compound Core
The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Two of the most robust and widely employed methods for this transformation are the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways offer distinct advantages and are detailed below.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of relatively stable and non-toxic organoboron reagents.[6] The general approach involves the coupling of a pyridylboronic acid or its ester derivative with a formyl-substituted aryl halide.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for this compound.
Method 2: Negishi Cross-Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can be advantageous for less reactive aryl chlorides or for reactions that are sluggish under Suzuki-Miyaura conditions.[7] The primary challenge lies in the preparation and handling of the organozinc species, which are often moisture and air-sensitive.
Reaction Scheme: Negishi Coupling
Caption: Negishi coupling for this compound synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the starting materials and the final product.
Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (4-Pyridylboronic Acid Pinacol Ester)
This protocol is adapted from established methods for the synthesis of pyridylboronic acid esters.[8][9][10]
Materials:
-
4-Iodopyridine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 4-iodopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
To the stirred suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the 4-iodopyridine.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[11][12][13]
Materials:
-
3-Bromobenzaldehyde
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Value |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Protocol 3: Negishi Synthesis of this compound (Alternative Route)
This protocol outlines a general procedure for a Negishi cross-coupling reaction.
Materials:
-
4-Chloropyridine
-
3-Formylphenylboronic acid (for conversion to the organozinc reagent)
-
n-Butyllithium
-
Zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Part A: Preparation of the Organozinc Reagent
-
To a flame-dried, two-necked flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Transfer the zinc chloride solution to the organolithium solution at -78 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution contains the 3-formylphenylzinc halide reagent.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, add 4-chloropyridine (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.
-
Add the freshly prepared organozinc reagent from Part A to this mixture via cannula.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography as described in Protocol 2.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.1 (s, 1H, -CHO), 8.7 (d, 2H, pyridine-H), 8.2 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.5 (d, 2H, pyridine-H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 192.0, 150.5, 148.0, 137.0, 136.5, 135.0, 130.0, 129.5, 128.0, 122.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₉NO [M+H]⁺: 184.07; found: 184.07.
Conclusion and Future Perspectives
The Suzuki-Miyaura and Negishi cross-coupling reactions are highly effective methods for the synthesis of this compound, a key building block for agrochemical research. The protocols detailed herein provide a reliable foundation for the laboratory-scale production of this important intermediate. The aldehyde functionality serves as a versatile starting point for the synthesis of a wide range of derivatives, including imines, oximes, and alcohols, which can be further functionalized to explore new chemical space in the quest for novel and improved crop protection agents. The continued exploration of derivatives based on this scaffold holds significant promise for the development of the next generation of agrochemicals with enhanced efficacy and favorable safety profiles.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ligands from 3-(Pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of ligands. The presence of both a reactive aldehyde group and a coordinating pyridine ring allows for its participation in various chemical transformations, leading to ligands with diverse structural motifs and functionalities. These ligands are of significant interest in medicinal chemistry, catalysis, and materials science.[1][2][3] The pyridine moiety, with its nitrogen atom's lone pair of electrons, acts as a Lewis base, enabling coordination to a variety of metal ions.[4] This property is fundamental to the application of these ligands in catalysis and the development of metal-based therapeutics.[4][5] Furthermore, the aromatic nature of both the pyridine and benzene rings provides a scaffold that can be readily modified to tune the electronic and steric properties of the resulting ligands, influencing their biological activity and catalytic efficiency.[4][6]
This guide provides detailed protocols for the synthesis of ligands from this compound via three common and powerful synthetic methodologies: Schiff base condensation, Wittig olefination, and Suzuki-Miyaura cross-coupling. Each protocol is accompanied by insights into the underlying chemical principles, characterization data, and visual representations of the workflows to aid in experimental design and execution.
I. Synthesis of Schiff Base Ligands via Condensation Reaction
Schiff base formation, the condensation of an aldehyde with a primary amine, is a robust and high-yielding reaction for constructing C=N double bonds (imines).[7][8] This reaction is often acid-catalyzed and proceeds through a hemiaminal intermediate.[9] The resulting Schiff base ligands are widely used in coordination chemistry due to the coordinating ability of the imine nitrogen.
Protocol: Synthesis of N-(3-(pyridin-4-yl)benzylidene)aniline
Objective: To synthesize a representative Schiff base ligand from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.83 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from a minimal amount of hot ethanol to obtain the pure Schiff base ligand.
-
Dry the crystals under vacuum.
Expected Yield: 80-90%
Characterization: The synthesized Schiff base ligand can be characterized by various spectroscopic techniques:
| Technique | Expected Observations |
| FT-IR (ATR) | Appearance of a strong C=N stretching band around 1620-1640 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[10][11] |
| ¹H NMR | A characteristic singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the pyridine and benzene rings.[12][13] |
| ¹³C NMR | A signal for the imine carbon (-CH=N-) in the range of 150-165 ppm. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the Schiff base ligand.[14][15][16][17] |
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.
Workflow Diagram:
References
- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(Pyridin-4-yl)benzaldehyde as a Versatile Building Block for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-(Pyridin-4-yl)benzaldehyde in Organic Electronics
The field of organic electronics, which utilizes carbon-based materials in electronic devices, has seen exponential growth, leading to innovations in flexible displays, wearable sensors, and printable solar cells.[1] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors at their core. This compound is an emerging building block in the synthesis of bespoke organic electronic materials. Its unique molecular architecture, featuring a benzaldehyde group attached to a pyridine ring, offers a compelling combination of reactivity and electronic properties.
The aldehyde group serves as a versatile chemical handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of extended π-conjugated systems. The pyridine moiety, being an electron-deficient aromatic ring, imparts desirable electron-accepting properties, which can be harnessed in the design of n-type or ambipolar semiconductors, as well as in materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound in the creation of novel organic electronic materials, complete with detailed experimental protocols.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 208190-04-9 | [4] |
| Molecular Formula | C₁₂H₉NO | [4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Appearance | Solid | |
| Purity | >95% | |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Application Note I: Synthesis of Donor-Acceptor Chromophores via Knoevenagel Condensation
Causality Behind Experimental Choices: The Knoevenagel condensation is a powerful reaction for forming a carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[5] For this compound, this reaction provides a straightforward route to creating donor-acceptor (D-A) type chromophores. The pyridylphenyl moiety can act as the acceptor unit, while the active methylene compound is typically attached to a donor group. This molecular design is highly sought after for OLED emitters and non-linear optical materials. The choice of a mild base, such as piperidine or pyridine, is crucial to prevent self-condensation of the aldehyde.[6] The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Protocol: Synthesis of 2-(3-(pyridin-4-yl)benzylidene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound and malononitrile.
-
Add toluene to dissolve the reactants, followed by the addition of a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Results: The resulting product, a donor-acceptor chromophore, is expected to exhibit strong absorption in the UV-visible region and fluorescence, with the specific wavelengths depending on the solvent polarity. These photophysical properties are indicative of intramolecular charge transfer (ICT), a key characteristic for many organic electronic applications.
Application Note II: Extending Conjugation through Suzuki Cross-Coupling
Causality Behind Experimental Choices: The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon single bonds between sp²-hybridized carbon atoms.[7][8] This reaction is ideal for synthesizing conjugated polymers and dendrimers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). To utilize this compound in a Suzuki coupling, it must first be converted to a halide or a boronic acid/ester derivative. Halogenation of the benzaldehyde ring can be achieved through standard electrophilic aromatic substitution, while the aldehyde can be protected and the pyridine ring can be used to direct ortho-lithiation followed by borylation. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.[9][10]
Experimental Workflow: Suzuki Cross-Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 3-(Pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-(Pyridin-4-yl)benzaldehyde in Synthetic Chemistry
This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, offers two reactive centers: the aldehyde group, which is amenable to a wide range of classical carbonyl chemistries, and the pyridine nitrogen, which can act as a ligand or be protonated to modulate the molecule's electronic properties and solubility. This unique combination makes this compound a valuable building block for the synthesis of complex molecules, including biologically active compounds and functional materials.[3] The pyridine motif is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents.
This comprehensive guide provides detailed experimental protocols for several common and powerful transformations involving this compound, including Reductive Amination, the Wittig Reaction, Knoevenagel Condensation, Suzuki Coupling, and the Heck Reaction. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.
Chemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 208190-04-9 | [4] |
| Molecular Formula | C₁₂H₉NO | [4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Hazard Summary: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
In case of contact, wash the affected area thoroughly with water.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Experimental Protocols
Reductive Amination: Synthesis of N-Substituted Benzylamines
Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation of an imine from an aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine.[6][7] This one-pot procedure is highly efficient for the synthesis of a diverse range of secondary and tertiary amines.[8]
Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the subsequent reduction.[9] A mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN), is often employed to reduce the imine in the presence of the starting aldehyde.[8] The addition of a catalytic amount of acid can accelerate the formation of the iminium ion intermediate.[9]
Protocol 1: Synthesis of N-Benzyl-1-(3-(pyridin-4-yl)phenyl)methanamine
This protocol details the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetic acid (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1 equivalent) and methanol. Stir until the solid is fully dissolved.
-
Add benzylamine (1.1 equivalents) to the solution.
-
If desired, add a few drops of glacial acetic acid to catalyze imine formation.[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Reductive Amination Workflow.
Wittig Reaction: Alkene Synthesis from an Aldehyde
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10][11] A key advantage of this reaction is the unambiguous placement of the double bond.[12]
Causality of Experimental Choices: The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[13] The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[10] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[14]
Protocol 2: Synthesis of 4-(3-Vinylphenyl)pyridine
This protocol describes the Wittig reaction of this compound with methyltriphenylphosphonium bromide to yield a terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a strong base such as n-BuLi (1.1 equivalents) to the suspension. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel.
Caption: Wittig Reaction Workflow.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst to form a C-C double bond.[15][16] This reaction is highly valuable for the synthesis of α,β-unsaturated products.
Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine) or an ammonium salt.[15] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[16] The choice of solvent can influence the reaction rate and yield.
Protocol 3: Synthesis of Ethyl 2-cyano-3-(3-(pyridin-4-yl)phenyl)acrylate
This protocol outlines the Knoevenagel condensation of this compound with ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or ammonium acetate (catalyst)
-
Ethanol or toluene
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated product.
Caption: Knoevenagel Condensation Workflow.
Suzuki Coupling: Formation of Biaryl Compounds
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[17][18] It is a highly versatile and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[17]
Causality of Experimental Choices: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17] A base is required to activate the organoboron compound for transmetalation.[17] The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates.[18][19]
Protocol 4: Synthesis of this compound via Suzuki Coupling
This protocol describes the synthesis of the title compound from 3-bromobenzaldehyde and pyridine-4-boronic acid.
Materials:
-
3-Bromobenzaldehyde
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or a mixture with water)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
To a Schlenk flask, add 3-bromobenzaldehyde (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki Coupling Workflow.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[20][21] This reaction is a powerful tool for the synthesis of substituted alkenes.[20]
Causality of Experimental Choices: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of HX with the base regenerates the Pd(0) catalyst.[20] The choice of palladium source, ligand, base, and solvent are critical for achieving high yields and selectivity.[21][22]
Protocol 5: Synthesis of 3-(Pyridin-4-yl)stilbene
This protocol provides a general procedure for the Heck reaction of a halide precursor to this compound with styrene. As the aldehyde is generally not stable to the reaction conditions, a protected aldehyde or a precursor that can be converted to the aldehyde post-coupling is typically used. For this example, we will consider the reaction of 4-(3-bromophenyl)pyridine with styrene.
Materials:
-
4-(3-Bromophenyl)pyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base (e.g., triethylamine (Et₃N) or K₂CO₃)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In a Schlenk flask, combine 4-(3-bromophenyl)pyridine (1 equivalent), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent, followed by the base (1.5-2 equivalents) and styrene (1.2 equivalents).
-
Heat the reaction mixture to 80-120°C and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Heck Reaction Workflow.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. The protocols outlined in this guide for reductive amination, the Wittig reaction, Knoevenagel condensation, Suzuki coupling, and the Heck reaction provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. By understanding the underlying principles and carefully selecting reaction conditions, these transformations can be effectively employed to construct a wide array of complex molecules for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 4. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. gctlc.org [gctlc.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the nuances of the Suzuki-Miyaura coupling, the most prevalent method for this transformation, and provide actionable solutions to common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each question is designed to reflect a real-world experimental challenge, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.
Q1: Why is my yield of this compound consistently low?
Low yields in the Suzuki-Miyaura coupling for this target molecule can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or degradation of starting materials.
Potential Causes and Solutions:
-
Inefficient Catalytic Cycle: The palladium catalyst may not be turning over efficiently. This can be due to an inappropriate choice of ligand, base, or solvent for this specific coupling. The nitrogen atom in the pyridine ring can coordinate to the palladium center, sometimes inhibiting catalysis.
-
Protodeboronation of 3-Formylphenylboronic Acid: Boronic acids are susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2][3] This side reaction consumes your starting material and reduces the overall yield.
-
Homocoupling of Starting Materials: Both the boronic acid and the aryl halide can undergo homocoupling to form biphenyl impurities, which is a common side reaction in Suzuki couplings.
-
Poor Solubility: Inadequate solubility of reactants in the chosen solvent can lead to a sluggish and incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: My final product is contaminated with a phenyl-containing impurity. What is it and how can I prevent it?
This is a common issue when using triphenylphosphine-based palladium catalysts. The impurity is likely a byproduct where a phenyl group from the phosphine ligand has coupled with one of the starting materials.[4]
Cause:
-
Ligand-Derived Impurity: Under certain conditions, the P-Ph bond in ligands like PPh₃ can be cleaved, and the phenyl group can participate in the cross-coupling reaction, leading to phenylated byproducts.[4]
Solutions:
-
Switch to a Different Ligand: The most effective solution is to use a phosphine ligand that does not contain phenyl groups, or one that is less prone to this side reaction. Bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos or XPhos) are excellent alternatives.[5]
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly active and avoid the issue of phosphine ligand-derived impurities.[5]
-
Optimize Reaction Conditions: Lowering the reaction temperature or catalyst loading may sometimes reduce the extent of this side reaction.
| Catalyst System | Potential for Phenyl Impurity | Relative Activity |
| Pd(PPh₃)₄ | High | Moderate |
| PdCl₂(dppf) | Moderate | High |
| Pd(OAc)₂ / SPhos | None | Very High |
| Pd(OAc)₂ / XPhos | None | Very High |
| PEPPSI-IPr (NHC) | None | Very High |
Q3: I'm having difficulty purifying the final product. What are the best practices?
Purification of this compound can be challenging due to its polarity and the potential for closely-eluting impurities.
Common Impurities to Consider:
-
Unreacted 3-formylphenylboronic acid (or its boroxine): Can be removed with an aqueous base wash.
-
Homocoupled byproducts: Often less polar than the desired product.
-
Palladium residues: Can often be removed by filtration through a pad of celite or silica, or by using a metal scavenger.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. A wash with a mild basic solution (e.g., saturated NaHCO₃) can help remove unreacted boronic acid.
-
Filtration: Filter the crude organic extract through a short plug of silica gel or celite to remove baseline impurities and some palladium residues.
-
Column Chromatography: This is often necessary for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the pyridine nitrogen means that a more polar solvent system may be required. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing on the silica gel.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can further enhance purity.
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the most common and reliable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the most widely used and versatile method.[6] It involves the reaction of a 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base.[7]
Caption: General scheme for Suzuki-Miyaura synthesis.
Q5: What is the catalytic cycle for the Suzuki-Miyaura reaction?
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyridine to form a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Q6: Which palladium catalyst and base combination is best for this synthesis?
There is no single "best" combination, as the optimal choice depends on the specific substrate (e.g., 4-chloro- vs. 4-bromopyridine) and desired reaction conditions (e.g., temperature, reaction time). However, here is a general guide:
Recommended Starting Conditions:
-
For 4-Bromopyridine:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Base: 2M aqueous Na₂CO₃ or K₂CO₃.
-
Solvent: Dioxane, Toluene, or DMF.
-
Temperature: 80-100 °C.
-
-
For 4-Chloropyridine (more challenging):
-
Catalyst: A more active catalyst system is generally required. Use Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos.[5]
-
Base: A stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ is often more effective.
-
Solvent: Toluene, Dioxane, or THF.
-
Temperature: 100-120 °C.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-formylphenylboronic acid (1.2 equivalents), the 4-halopyridine (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in Q3.
Q7: Can I use a boronic ester instead of a boronic acid?
Yes, and it is often advantageous. Using a boronic ester, such as the pinacol ester of 3-formylphenylboronic acid, can significantly improve the reaction outcome.[3]
Advantages of Boronic Esters:
-
Increased Stability: Boronic esters are generally more stable to storage and less prone to protodeboronation under the reaction conditions.[8]
-
Slow Release: They hydrolyze in situ to the active boronic acid, maintaining a low, steady concentration of the reactive species. This can suppress side reactions like homocoupling.[1][2]
-
Anhydrous Conditions: Some boronic esters can transmetalate directly without prior hydrolysis, allowing the reaction to be run under anhydrous conditions, which can be beneficial for sensitive substrates.[9]
This technical guide is intended to provide a solid foundation for improving the synthesis of this compound. Successful organic synthesis often requires careful optimization of multiple parameters.[10][11] We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 3-(Pyridin-4-yl)benzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 3-(Pyridin-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar compounds. Here, we address common challenges and frequently asked questions to help you streamline your purification process and achieve high-purity product.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping spots on my TLC plate, and my column fractions are consistently impure. How can I improve the separation?
Answer: Poor separation is a common hurdle, often stemming from an inappropriate solvent system or issues with the stationary phase. This compound's polarity, due to the pyridine nitrogen and the aldehyde group, requires careful optimization of the mobile phase.
Causality and Solution:
-
Solvent System Optimization: The polarity of your eluent is critical. For pyridine-containing compounds, a mobile phase that is too polar can cause all components to elute too quickly, while a non-polar eluent may result in no elution at all.
-
Actionable Advice: Begin by performing a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[1][2] A good starting point for this compound is a mixture of hexane and ethyl acetate. If separation is still poor, consider a ternary system, such as hexane/ethyl acetate/dichloromethane, to fine-tune the selectivity.
-
Pro-Tip: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine or pyridine (~0.1-1%) to the eluent can significantly reduce peak tailing and improve separation by neutralizing acidic sites on the silica gel.[2]
-
-
Stationary Phase Considerations: Standard silica gel is slightly acidic, which can lead to strong, sometimes irreversible, binding of basic compounds like pyridines.
-
Actionable Advice: If you suspect your compound is decomposing or irreversibly binding to the silica, you can test its stability using a 2D TLC.[3] Spot your compound, run the TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is not stable on silica.
-
Alternative Stationary Phases: Consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[4] For particularly challenging separations, reversed-phase chromatography on a C18 column can be an effective alternative.[5]
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) or Alumina (neutral) | Silica is a standard, cost-effective choice. Alumina can be beneficial for basic compounds. |
| Mobile Phase (TLC) | Start with Hexane:Ethyl Acetate (e.g., 7:3), gradually increasing polarity. | Aims for an optimal Rf value of 0.2-0.3 for good separation on the column.[2] |
| Mobile Phase Additive | 0.1-1% Triethylamine or Pyridine | Minimizes peak tailing by competing for acidic sites on the silica gel.[2] |
Issue 2: The Compound is Stuck on the Column
Question: My target compound, this compound, is not eluting from the column, even after I've significantly increased the solvent polarity. What's happening?
Answer: This frustrating situation can arise from several factors, including compound instability on the stationary phase or incorrect solvent selection.
Causality and Solution:
-
Compound Decomposition: As mentioned, the acidic nature of silica gel can lead to the degradation of sensitive compounds.[4] The aldehyde functional group in your compound can also be susceptible to oxidation or other reactions on the column.
-
Actionable Advice: Before running a large-scale column, perform a small-scale stability test. Dissolve a small amount of your crude material in the chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, indicating decomposition.[3]
-
-
Insufficient Eluent Polarity: While you may have increased the polarity, it might still be insufficient to displace a highly polar compound from the adsorbent.
-
Actionable Advice: For very polar compounds that do not move even with 100% ethyl acetate, a more polar solvent like methanol or ethanol can be added to the mobile phase.[4] A common solvent system for polar compounds is dichloromethane/methanol.[2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
-
Precipitation on the Column: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column, especially if loaded in a solvent in which it is highly soluble but which is a poor eluent.[3]
-
Actionable Advice: Ensure your crude material is fully dissolved in the minimum amount of loading solvent. If solubility is an issue, consider "dry loading."[3] In this technique, the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column. This ensures a more even distribution and prevents precipitation.
-
Issue 3: Product Elutes with Streaking or Tailing
Question: My purified fractions show significant streaking on the TLC plate, and the peaks on my chromatogram are tailing. How can I get sharp, well-defined bands?
Answer: Peak tailing is often caused by interactions between the analyte and the stationary phase, overloading the column, or issues with the mobile phase.
Causality and Solution:
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to tailing.[6]
-
Actionable Advice: As recommended for poor separation, adding a small amount of a competitive base like triethylamine to your eluent can mitigate these secondary interactions and lead to sharper peaks.[2]
-
-
Column Overloading: Loading too much sample onto the column can exceed its capacity, resulting in broad, tailing peaks.
-
Actionable Advice: A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[7] If you are performing a difficult separation, a higher ratio is recommended.
-
-
Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape.
-
Actionable Advice: While not as common in normal-phase chromatography, if you are using a reversed-phase system, ensure the mobile phase pH is optimized to keep your compound in a single ionic state.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto the column?
A1: The goal is to apply your sample to the column in a narrow, concentrated band.[3]
-
Wet Loading: Dissolve your crude material in a minimal amount of a solvent that is the same as or slightly more polar than your starting eluent.[3] Use a pipette to carefully apply the solution to the top of the silica bed.
-
Dry Loading: This is the preferred method if your compound is not very soluble in the starting eluent.[3] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your column.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is determined by TLC.[8] The goal is to find a solvent or solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.3.[2] This provides the best balance between retention and elution, allowing for effective separation from impurities.
Q3: Can I reuse my column?
A3: It is generally not recommended to reuse silica gel columns for different compounds, as this can lead to cross-contamination.[8] Even with extensive washing, strongly adsorbed impurities may remain on the column and elute during a subsequent purification.
Q4: My compound is an aldehyde. Are there any specific precautions I should take?
A4: Aldehydes can be susceptible to oxidation, especially on silica gel which can have trace metal impurities.
-
Workup: Ensure your workup procedure effectively removes any oxidizing agents used in the synthesis.
-
Storage: Store the purified this compound under an inert atmosphere and at a low temperature to prevent degradation.
-
Column Conditions: If you suspect oxidation on the column, try to run the chromatography as quickly as possible (flash chromatography) and consider using deactivated silica.
Experimental Workflow for Purification
Below is a generalized workflow for the purification of this compound.
Caption: A typical workflow for the column chromatography purification of this compound.
Troubleshooting Logic
When encountering a problem, a systematic approach is key to identifying and resolving the issue.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
Preventing side reactions in the synthesis of 3-(Pyridin-4-yl)benzaldehyde
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing common side reactions and optimizing outcomes. The information provided herein is grounded in established chemical principles and field-proven insights to ensure both accuracy and practicality.
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is sensitive to numerous parameters that can lead to undesired side reactions, impacting yield, purity, and scalability. This guide will address these challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying cause and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Suzuki-Miyaura coupling are often multifactorial. The key is to systematically evaluate each component of the reaction.[1]
-
Catalyst System (Palladium Source & Ligand): The activity of the palladium catalyst is paramount.
-
Cause: The chosen palladium precursor or ligand may not be active enough for this specific transformation, or the active Pd(0) species may not be generated efficiently. Catalyst deactivation, often visible as the formation of palladium black, can also occur.[2][3]
-
Solution: Screen a variety of palladium sources and phosphine ligands. Buchwald ligands, such as SPhos, are often effective for challenging couplings.[4] Ensure the catalyst is handled under an inert atmosphere to prevent premature degradation.
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5][6][7]
-
Cause: The chosen base might be too weak to form the reactive boronate species or too strong, leading to degradation of the aldehyde or other side reactions.[8][9] The solubility of the base in the chosen solvent system is also crucial.
-
Solution: Inorganic bases are most common.[5] A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The optimal choice is highly dependent on the solvent and substrates.[5]
-
-
Solvent and Temperature:
-
Cause: The reaction may be too dilute, or the solvent may not adequately solubilize all components. The temperature might be too low for efficient oxidative addition or too high, promoting catalyst decomposition and side reactions.[1]
-
Solution: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common for Suzuki reactions.[10] Systematically screen reaction temperatures, typically ranging from 80-100 °C.[10]
-
Q2: I'm observing significant homocoupling of my boronic acid starting material. How can I prevent this?
Homocoupling results in the formation of symmetrical biaryls (in this case, from 3-formylphenylboronic acid) and is a common side reaction.[11][12]
-
Mechanism: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of a palladium(II) peroxo complex that facilitates the homocoupling pathway.[11] It can also occur if Pd(II) species are present without coordinating ligands, which can couple two boronic acid molecules while being reduced to Pd(0).[13]
-
Preventative Measures:
-
Inert Atmosphere: Rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the reaction.[4] This minimizes the presence of oxygen.[13]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While counterintuitive, ensuring the aryl halide is consumed quickly can sometimes reduce the opportunity for the boronic acid to homocouple.
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species to ensure the main catalytic cycle outcompetes the homocoupling pathway.[10]
-
Q3: My final product is contaminated with 3-(pyridin-4-yl)benzoic acid. How do I stop the aldehyde from oxidizing?
The aldehyde functional group is susceptible to oxidation, especially under the basic and sometimes aerobic conditions of the Suzuki coupling.
-
Cause: Residual oxygen in the reaction mixture can lead to the oxidation of the aldehyde to a carboxylic acid. This can be exacerbated at higher temperatures.
-
Solutions:
-
Strictly Anaerobic Conditions: As with preventing homocoupling, maintaining an oxygen-free environment is the most critical factor.
-
Purified Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen and potential peroxide impurities.
-
Work-up Procedure: During the work-up, minimize exposure to air, especially if the solution is still basic. Acidify the aqueous layer carefully during extraction to protonate the pyridine nitrogen, but avoid overly harsh acidic conditions that could promote other side reactions.
-
Below is a diagram illustrating the desired reaction pathway versus the key side reactions.
Caption: Desired Suzuki coupling vs. homocoupling and oxidation side reactions.
Q4: I'm struggling to purify the final product. What are the most effective methods?
Purification can be challenging due to the similar polarities of the product and certain byproducts, as well as the basic nature of the pyridine ring.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use silica gel. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from streaking on the acidic silica.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity to elute non-polar impurities (like homocoupling byproducts) and gradually increase the polarity to elute your product.
-
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The product, being basic due to the pyridine, will move to the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base like Na₂CO₃ or NaOH to pH > 8.
-
Extract the product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate. Caution: This method may not be suitable if other acid/base-sensitive functional groups are present.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final polishing step. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is best for this synthesis?
There is no single "best" combination as the optimal choice depends on the specific halide (I, Br, Cl) on the pyridine ring. However, for couplings involving heteroaryl halides, modern catalyst systems are often required.
| Catalyst System | Aryl Halide Suitability | Comments |
| Pd(PPh₃)₄ | Aryl-I, Aryl-Br | A classic catalyst, but can be sluggish with less reactive bromides. |
| Pd(OAc)₂ + SPhos | Aryl-Br, Aryl-Cl | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[4] |
| Pd₂(dba)₃ + XPhos | Aryl-Br, Aryl-Cl | Another highly active Buchwald ligand system, often effective for difficult couplings. |
| PEPPSI™-IPr | Aryl-Br, Aryl-Cl | An N-heterocyclic carbene (NHC) based pre-catalyst that is air and moisture stable and highly active. |
Q: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with the starting materials (3-formylphenylboronic acid and 4-halopyridine) to track their consumption and the formation of the new, typically more polar, product spot. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS or GC-MS can be used on aliquots taken from the reaction.
Q: What are the critical safety precautions for this reaction?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: While generally stable, boronic acids can be harmful if ingested or inhaled.[14] Avoid creating dust.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Bases: Strong bases like potassium carbonate can cause skin and eye irritation. Handle with care.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound from 4-bromopyridine and 3-formylphenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-formylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Addition of Reagents: Add 4-bromopyridine hydrochloride (1.0 eq.) followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Sparge the resulting mixture with argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the 4-bromopyridine starting material is fully consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Below is a flowchart to guide troubleshooting efforts for low yield.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-(Pyridin-4-yl)benzaldehyde
Technical Support Center: 3-(Pyridin-4-yl)benzaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability and storage of this compound, presented in a practical question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in an inert atmosphere, such as under nitrogen or argon. The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3][4][5]
Causality: The benzaldehyde functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[6][7] This can lead to the formation of the corresponding carboxylic acid, 3-(pyridin-4-yl)benzoic acid, as an impurity. Storing at refrigerated temperatures and under an inert atmosphere significantly slows down this degradation process. The pyridine ring, while generally stable, can also be sensitive to certain conditions, making a controlled environment essential.
Q2: How sensitive is this compound to light?
Aromatic aldehydes, including benzaldehyde derivatives, can be sensitive to light.[8] Light can act as a catalyst for oxidation and other degradation pathways.[8][9] Therefore, it is best practice to store this compound in an amber or opaque vial to protect it from light.[8]
Causality: Photons can provide the activation energy for the formation of radical intermediates from atmospheric oxygen, which can then initiate a chain reaction leading to the oxidation of the aldehyde to a carboxylic acid.[8]
Q3: What is the expected shelf-life of this compound when stored correctly?
While a specific shelf-life is often determined by the supplier and through rigorous stability studies, when stored under the recommended conditions (refrigerated, under inert gas, and protected from light), this compound should remain stable for a considerable period. For specific expiration dates, always refer to the Certificate of Analysis provided by the manufacturer.
Troubleshooting Guide
Problem 1: My reaction yield is consistently lower than expected, and I suspect the starting material is impure.
Possible Cause: The this compound may have degraded due to improper storage. The most common degradation product is the corresponding carboxylic acid, which will not participate in reactions requiring the aldehyde functionality (e.g., reductive amination, Wittig reactions).
Step-by-Step Solution:
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): Run a TLC of your starting material against a fresh or newly purchased sample, if available. The presence of a more polar spot (which doesn't move as far up the plate) could indicate the presence of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An ¹H NMR spectrum can confirm the purity. Look for the characteristic aldehyde proton peak (typically around 10 ppm). A diminished integration of this peak and the appearance of a broad peak characteristic of a carboxylic acid proton (often >10 ppm and can be exchangeable with D₂O) would indicate degradation.
-
Melting Point: A broad or depressed melting point compared to the literature value can also suggest impurity.
-
-
Purification (if necessary):
-
If significant degradation has occurred, the material may need to be purified. Recrystallization or column chromatography are common methods. However, for routine use, it is often more practical to procure a fresh batch of the reagent.
-
-
Preventative Measures:
-
Review your storage protocol. Ensure the compound is stored at 2-8°C, the container is tightly sealed after each use, and the headspace is flushed with an inert gas like nitrogen or argon.
-
Problem 2: I'm observing a color change in my solid this compound over time.
Possible Cause: A color change, such as yellowing, can be an indicator of degradation or the presence of impurities. This can be due to slow oxidation or other side reactions.
Step-by-Step Solution:
-
Visual Inspection and Comparison: Compare the color of your sample to a fresh sample or the description on the product's specification sheet.
-
Purity Check: As with low reaction yields, a purity assessment via TLC or NMR is recommended to determine if a significant chemical change has occurred.
-
Review Handling Procedures:
-
Minimize the time the container is open to the atmosphere.
-
Use clean spatulas and equipment to avoid cross-contamination.
-
Ensure the storage area is free from corrosive vapors or other reactive substances.
-
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation, particularly oxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Light | Protect from light (Amber/Opaque Vial)[8] | Light can catalyze oxidative degradation.[8] |
| Moisture | Tightly sealed container[1][2][3][4][5] | Prevents hydrolysis and potential side reactions. |
| Incompatible Materials | Strong oxidizing agents[1] | To prevent vigorous and potentially hazardous reactions. |
Experimental Workflow: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg).
-
Dissolution: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the aldehyde proton signal (around 10 ppm).
-
Integrate all peaks and check if the ratios are consistent with the molecular structure.
-
Look for any unexpected peaks that might indicate impurities. A broad singlet above 10 ppm could be indicative of the carboxylic acid impurity.
-
Decision-Making for Handling and Storage
Caption: Decision workflow for proper storage and handling of this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.be [fishersci.be]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 3-(Pyridin-4-yl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. The following information is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield. What are the most likely causes?
Low yield in the Suzuki-Miyaura coupling for this specific product is a common issue and can often be attributed to several factors. The "2-pyridyl problem" is a known challenge in Suzuki couplings, where 2-substituted pyridine organometallics can be difficult coupling partners.[1] While our target molecule is a 4-substituted pyridine derivative, the underlying principles regarding heteroaromatic boronic acids still apply. Here are the primary areas to investigate:
-
Catalyst System and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized ligands are often required for coupling heteroaryl substrates.[2][3] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, have shown exceptional reactivity in these types of couplings.[2]
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][5][6] An inappropriate base can lead to side reactions or incomplete reaction. For heteroaryl couplings, bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often employed.[7][8] The strength and solubility of the base can significantly impact the reaction outcome.[3]
-
Protodeboronation of 4-Pyridylboronic Acid: A significant side reaction is the protodeboronation of the pyridylboronic acid, where the boronic acid group is replaced by a hydrogen atom.[9] This is particularly prevalent with electron-deficient heteroaromatic boronic acids and can be exacerbated by the presence of water and strong bases.[9][10]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.[10][11]
Q2: I'm observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize their formation?
The formation of byproducts is a clear indicator of suboptimal reaction conditions. The two most common byproducts in this synthesis are the result of homocoupling and protodeboronation.
-
Homocoupling: This results in the formation of 4,4'-bipyridine (from the pyridylboronic acid) and 3,3'-diformylbiphenyl (from the aryl halide). Homocoupling of boronic acids is often promoted by the presence of oxygen.[10][11]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent prior to use is a critical step. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[12]
-
-
Protodeboronation Product (Pyridine): As mentioned previously, the loss of the boronic acid functionality from 4-pyridylboronic acid leads to the formation of pyridine.[9]
-
Solution:
-
Use a Milder Base: Consider switching to a weaker base like K₂CO₃ or CsF to minimize protodeboronation.[10]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[10]
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be a viable alternative to the free boronic acid.[13]
-
-
Below is a table summarizing these common issues and their primary solutions:
| Issue | Common Byproduct(s) | Primary Cause(s) | Recommended Solutions |
| Low Yield | Unreacted Starting Materials | Inefficient catalyst, incorrect base, protodeboronation, oxygen contamination. | Optimize catalyst/ligand system, screen different bases, ensure inert atmosphere, consider using a boronic ester. |
| Homocoupling | 4,4'-Bipyridine, 3,3'-Diformylbiphenyl | Presence of oxygen.[10][11] | Rigorous degassing of solvents and maintaining an inert atmosphere. |
| Protodeboronation | Pyridine | Presence of water, strong base.[9][10] | Use a milder base, employ anhydrous conditions, or use a more stable boronic ester. |
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What can I do to improve the conversion?
Incomplete conversion is a frustrating issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A systematic study of the reaction temperature (e.g., 80°C, 100°C, 120°C) can help identify the optimal balance.[7][13]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While typical loadings are in the range of 1-5 mol%, increasing the catalyst loading might be necessary for challenging substrates.[14]
-
Ligand Selection: The choice of phosphine ligand is paramount. For heteroaryl couplings, bulky, electron-rich monophosphine ligands from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) have demonstrated superior performance.[2][3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent System: The solvent system must be able to dissolve the reactants and the base to a sufficient extent. Common solvent systems for Suzuki couplings include dioxane/water, toluene/water, and DMF.[7][8] The ratio of the organic solvent to water can also be a critical parameter to optimize.[12]
Here is a troubleshooting workflow to address a stalled reaction:
Caption: Troubleshooting workflow for a stalled reaction.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol is provided as a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Bromobenzaldehyde
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the 3-bromobenzaldehyde.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effective Removal of Palladium Catalyst from 3-(Pyridin-4-yl)benzaldehyde
Welcome to our dedicated technical support center for scientists engaged in the synthesis and purification of 3-(Pyridin-4-yl)benzaldehyde. This guide is designed to provide in-depth, practical solutions to the common yet critical challenge of removing residual palladium catalysts from your final product. Given that this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, effective purification is paramount to ensure the integrity of downstream applications in research and drug development.
The presence of the pyridine nitrogen in the target molecule introduces a specific challenge, as it can coordinate with palladium species, making their removal by standard methods less effective. This guide will address these nuances, providing you with a logical framework for troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during the purification of this compound.
Q1: I've performed a standard aqueous work-up and filtration after my Suzuki coupling, but my product is still discolored and shows significant palladium content by ICP-MS. Why is this happening?
A1: This is a frequent issue, particularly with nitrogen-containing compounds like this compound. The underlying causes are twofold:
-
The Nature of Residual Palladium: Palladium doesn't always exist as a simple, filterable solid (like Pd on carbon). After a coupling reaction, it can persist as soluble Pd(II) species or colloidal Pd(0) nanoparticles. These are too small to be removed by simple filtration.
-
Product-Catalyst Interaction: The nitrogen atom on the pyridine ring of your product is a Lewis base and can act as a ligand, coordinating to soluble palladium species. This forms a stable complex that is carried along with your product during extraction and simple filtration, leading to persistent contamination.
Q2: My primary purification by flash column chromatography on silica gel reduced the palladium levels, but they are still above the acceptable limits for my application (<10 ppm). What should I do next?
A2: While column chromatography can remove a significant portion of palladium residues, it is often insufficient to reach the low ppm levels required for pharmaceutical applications.[1] Studies have shown that even after chromatography, significant levels of palladium can remain.[1] Your next step should involve a more targeted approach known as scavenging . This involves using a material that will selectively bind to the palladium, allowing for its removal.
Q3: What are palladium scavengers, and how do I choose the right one for this compound?
A3: Palladium scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[2] They essentially "mop up" the residual metal from your product solution. The choice of scavenger is critical and depends on the nature of the palladium species and your product. For a pyridine-containing compound, you need a scavenger that can effectively compete with your product for palladium binding.
Here is a comparison of common scavenger types:
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) | -SH | Pd(II), Pd(0) | Highly effective for a broad range of palladium species.[3] | Can sometimes interact with electrophilic functional groups on the product. |
| Amine-Based | -NH2, -NHR | Pd(II) | Good for scavenging charged palladium species. | May have lower efficacy for Pd(0). |
| Trimercaptotriazine (TMT)-Based (e.g., MP-TMT, Si-TMT) | Triazine-thiol | Pd(II), Pd(0) | Very high affinity for palladium, often reducing levels to <5 ppm.[4] | Can be more expensive than other options. |
| Activated Carbon | N/A (adsorbent) | Pd(0), Pd(II) | Cost-effective and can remove a wide range of palladium species.[5] | Can be non-selective and lead to significant product loss through adsorption.[5] |
Recommendation for this compound: A thiol-based scavenger is an excellent starting point due to its broad effectiveness. If that fails to achieve the desired purity, a TMT-based scavenger is a more aggressive and often highly successful option. It is always advisable to screen a small panel of scavengers to find the most efficient one for your specific reaction conditions.[6]
Q4: I used activated carbon to remove the palladium, but my product yield was very low. How can I prevent this?
A4: This is a common drawback of activated carbon; its high surface area can lead to non-specific adsorption of the desired product.[5] To mitigate this:
-
Optimize the Amount: Use the minimum amount of activated carbon necessary. Start with a small percentage (e.g., 5-10 wt% relative to your product) and increase only if needed.
-
Control the Contact Time: Monitor the palladium removal over time (if you have access to rapid analytical techniques like ICP-MS) and stop the treatment as soon as the desired level is reached.
-
Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.[6]
-
Consider a Different Solvent: The choice of solvent can impact the adsorption of your product. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon.
Decision Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy for this compound.
Caption: Decision workflow for palladium catalyst removal.
Experimental Protocols
Below are detailed, step-by-step protocols for common and effective palladium removal techniques.
Protocol 1: Filtration through Celite® (For Insoluble Palladium)
This method is a good first step to remove any heterogeneous or precipitated palladium.[7]
-
Preparation: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm thick pad of Celite®.
-
Pre-wetting: Gently pour the reaction solvent over the Celite® pad until it is fully wetted. Apply a light vacuum to settle the pad.
-
Dilution: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad under a gentle vacuum.
-
Washing: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Protocol 2: Activated Carbon Treatment
This protocol is effective for adsorbing soluble palladium species but requires careful optimization to avoid product loss.[5]
-
Dissolution: Dissolve your crude or partially purified product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Addition of Carbon: Add activated carbon (5-10 wt% relative to the mass of your crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be monitored to prevent product degradation.
-
Filtration: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon.
-
Washing: Thoroughly wash the Celite®/carbon pad with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Palladium Scavenging with Thiol-Based Silica
This is a highly effective method for reducing palladium to very low levels.[3]
-
Dissolution: Dissolve the crude or column-purified this compound in an appropriate solvent (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a syringe filter is often sufficient.
-
Washing: Wash the scavenger with fresh solvent to recover any entrained product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive technique like ICP-MS to confirm it meets your specifications.
Scavenger Selection and Application Workflow
The following diagram illustrates the process of selecting and applying a palladium scavenger.
Caption: Workflow for palladium scavenger selection and optimization.
By following the guidance, workflows, and protocols outlined in this technical support center, you will be well-equipped to tackle the challenge of palladium removal from this compound, ensuring the high purity required for your research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Some inorganic and organometallic chemistry of palladium (II) with pyridine based ligands - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: A Researcher's Guide to Monitoring 3-(Pyridin-4-yl)benzaldehyde Reactions by TLC
As a Senior Application Scientist, this guide provides an in-depth, practical framework for utilizing Thin-Layer Chromatography (TLC) to effectively monitor chemical reactions involving 3-(Pyridin-4-yl)benzaldehyde. This document moves beyond simple procedural lists to explain the underlying principles and troubleshoot common issues, ensuring reliable and reproducible results for researchers in synthetic and medicinal chemistry.
Core Principles: Understanding the System
Thin-Layer Chromatography (TLC) is a cornerstone technique for the qualitative monitoring of organic reactions, prized for its speed, low cost, and simplicity.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3]
-
Stationary Phase: Typically, a thin layer of silica gel (SiO₂) coated on a plate of glass, aluminum, or plastic.[4][5] Silica gel is a polar adsorbent with acidic surface properties due to the presence of silanol (Si-OH) groups.[6][7]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action, carrying the sample components with it.[5][8]
-
Separation: The separation is governed by the polarity of the compounds in your reaction mixture. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf).[9] Less polar compounds have a greater affinity for the mobile phase and travel further (higher Rf).[9]
The structure of this compound contains both a moderately polar aldehyde group and a basic pyridine ring, making its interaction with the acidic silica gel a critical factor to consider.[10]
Experimental Protocol: A Validating Workflow
This protocol is designed to be a self-validating system, incorporating a co-spot to unambiguously track the reaction's progress.
Step 1: Preparation of the TLC Chamber
-
Select a TLC chamber or a beaker with a lid/watch glass.
-
Line the inside of the chamber with a piece of filter paper, ensuring it touches the bottom and extends up the side.[2][9] This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results and preventing uneven solvent flow.
-
Pour your chosen eluent (see Section 3 for selection) into the chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line you will draw on your TLC plate.[8][11]
-
Cover the chamber and let it stand for 5-10 minutes to allow the atmosphere to become fully saturated.[9]
Step 2: Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid disturbing the silica layer.[8]
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line across the plate, approximately 1 cm from the bottom.[4][11] This is your origin line .
-
Mark three small, evenly spaced ticks on this line to guide your spotting. Label them (from left to right) "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[12]
Step 3: Spotting the Plate
-
Prepare Samples:
-
SM: Dissolve a tiny amount (~1 mg) of pure this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.[8]
-
RXN: Take a small aliquot (a few microliters) of your reaction mixture at a specific time point (e.g., T=0, T=1h). Dilute it with a small amount of a volatile solvent.
-
-
Spotting Technique:
-
Dip a capillary tube into the "SM" solution.
-
Lightly touch the capillary tube to the "SM" tick on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[5] Allow the solvent to evaporate completely.
-
Spot the "SM" solution again on the "Co" tick. Let it dry.
-
Using a different clean capillary tube, dip it into the "RXN" mixture.
-
Spot the reaction mixture directly on top of the dried SM spot at the "Co" tick.[12]
-
Spot the "RXN" mixture on the "RXN" tick.
-
Ensure all spots are completely dry before development.[2]
-
Step 4: Developing the Plate
-
Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the solvent level.[8][11]
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed.[8]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[8][12]
-
Immediately mark the position of the solvent front with a pencil.[8]
Step 5: Visualization and Analysis
-
UV Light: First, examine the dried plate under a UV lamp (254 nm).[13] The conjugated aromatic system of this compound and many of its derivatives will appear as dark spots against the fluorescent green background of the plate.[14] Circle any visible spots with a pencil.
-
Staining (if necessary): If spots are not UV-visible or for confirmation, use a chemical stain. Good options include:
-
Potassium Permanganate (KMnO₄) stain: Excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols.
-
p-Anisaldehyde stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[14]
-
-
Calculate the Retention Factor (Rf): The Rf value is a ratio that helps identify and compare compounds.[15][16]
The diagram below illustrates the complete TLC monitoring workflow.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. rroij.com [rroij.com]
- 3. chromtech.com [chromtech.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. scribd.com [scribd.com]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. coconote.app [coconote.app]
- 12. How To [chem.rochester.edu]
- 13. theory.labster.com [theory.labster.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Khan Academy [khanacademy.org]
- 16. proprep.com [proprep.com]
- 17. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 18. studymind.co.uk [studymind.co.uk]
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)benzaldehyde
Welcome to the technical support guide for the synthesis and purification of 3-(Pyridin-4-yl)benzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically employs the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are frequently encountered.
Q1: What is the standard and most reliable method for synthesizing this compound? A: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of 4-pyridinylboronic acid with 3-bromobenzaldehyde using a palladium catalyst and a suitable base.[1][2] This reaction is highly valued for its tolerance of various functional groups, including the aldehyde moiety present in the substrate.
Q2: What are the primary classes of impurities I should anticipate in my crude product? A: Impurities can be broadly categorized into four groups:
-
Unreacted Starting Materials: Residual 3-bromobenzaldehyde and 4-pyridinylboronic acid.
-
Homocoupling Products: Formation of 4,4'-bipyridine (from the boronic acid) and 3,3'-diformylbiphenyl (from the aryl bromide).[3]
-
Catalyst-Related Impurities: Residual palladium from the catalyst is a major concern, especially for pharmaceutical applications where strict limits on heavy metals are enforced.[4][5]
-
Side-Reaction Products: Protodeborylation of the starting material, resulting in pyridine, is a common side reaction, particularly as pyridinylboronic acids can be unstable.[6][7]
Q3: Why is the removal of residual palladium so critical, and what is the best approach? A: Palladium is a toxic heavy metal, and regulatory agencies like the FDA have stringent limits on its presence in active pharmaceutical ingredients (APIs).[5] Its removal is a critical step in ensuring the safety and viability of a drug candidate. The best approach is system-dependent, but often involves a combination of methods. The most common techniques are treatment with solid-supported metal scavengers (e.g., thiol-functionalized silica), activated carbon, or purification via crystallization and chromatography.[4][8]
Q4: My Suzuki coupling reaction failed or resulted in a very low yield. What is the first diagnostic step I should take? A: The first step is to analyze the crude reaction mixture by TLC or LC-MS to determine what species are present. If you observe primarily unreacted starting materials, the most likely culprit is an inactive catalyst. This is often caused by the presence of oxygen. Ensure that all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish.[6]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a detailed, cause-and-effect approach to resolving specific experimental problems.
Category A: Reaction Inefficiency & Low Yield
Problem 1: Low or no conversion of starting materials.
-
Potential Cause 1: Catalyst Inactivation. The active Pd(0) species in the catalytic cycle is highly sensitive to oxidation. Insufficient degassing of solvents or a poor inert atmosphere allows oxygen to irreversibly oxidize the catalyst, halting the reaction.[6]
-
Solution:
-
Degas Solvents Thoroughly: Sparge your reaction solvents (e.g., dioxane, water) with an inert gas (N₂ or Ar) for at least 30-60 minutes prior to use.
-
Maintain Inert Atmosphere: Assemble your reaction glassware and perform several vacuum/inert gas backfill cycles before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Check Catalyst Quality: Use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere.
-
-
Potential Cause 2: Ineffective Base. The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[1][9] An inappropriate or low-quality base will prevent this crucial step.
-
Solution:
-
Use an Anhydrous, High-Purity Base: Use freshly powdered K₂CO₃ or K₃PO₄ that has been dried in an oven.
-
Ensure Sufficient Stoichiometry: Use at least 2-3 equivalents of the base relative to the limiting reagent.
-
Consider Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system like dioxane/water can facilitate this.
-
Category B: Specific Impurity Identification & Mitigation
Problem 2: Significant formation of 4,4'-bipyridine (boronic acid homocoupling).
-
Potential Cause: Reaction Conditions. Homocoupling of boronic acids can be promoted by the presence of oxygen and certain palladium catalyst systems, particularly at higher temperatures or with prolonged reaction times.[3][10]
-
Solution:
-
Strict Oxygen Exclusion: As with catalyst inactivation, rigorous degassing and inert atmosphere techniques are the primary defense against homocoupling.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-3 mol%). Excessive catalyst can sometimes promote side reactions.
-
Control Temperature: Do not overheat the reaction. Run at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C).
-
Choose Appropriate Base: Stronger bases can sometimes lead to more side reactions. Consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Problem 3: Presence of unreacted 4-pyridinylboronic acid and pyridine in the final product.
-
Potential Cause: Instability of Boronic Acid. Pyridinylboronic acids are known to be susceptible to protodeborylation, where the C-B bond is cleaved to regenerate the parent heterocycle (pyridine).[6] This is exacerbated by overly acidic or basic conditions and prolonged exposure to aqueous media.[7]
-
Solution:
-
Use High-Quality Boronic Acid: Use fresh, high-purity 4-pyridinylboronic acid.[11] Consider using its more stable pinacol ester derivative if instability is a persistent issue.
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to compensate for some degradation and drive the reaction to completion, but be aware this will require more rigorous purification.
-
Purification Strategy: During workup, an acid wash (e.g., dilute HCl) can be used to extract the basic pyridine, 4-pyridinylboronic acid, and the desired product into the aqueous phase, separating them from non-basic impurities. The pH of the aqueous phase can then be carefully adjusted back to neutral or slightly basic to precipitate the product, which is often less soluble than the pyridine impurity.
-
Category C: Post-Reaction Work-up & Purification Challenges
Problem 4: Difficulty removing residual palladium to acceptable levels (<10 ppm).
-
Potential Cause: Soluble Palladium Species. At the end of the reaction, palladium can exist in various soluble forms (e.g., complexes with phosphine ligands, colloidal nanoparticles) that are difficult to remove by simple filtration or crystallization.[8][12]
-
Solution:
-
Employ Metal Scavengers: After the reaction is complete and the solvent has been removed, redissolve the crude product in a suitable solvent (e.g., THF, Toluene) and stir with a solid-supported metal scavenger. Thiol-functionalized silica or specialized polymer resins are highly effective.[4] Stir for several hours at room temperature or slightly elevated temperature, then filter off the scavenger.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon (0.1-0.2 wt equivalent) can effectively adsorb palladium species.[8] Filter through a pad of Celite to remove the carbon.
-
Optimize Crystallization: While not always sufficient on its own, crystallization can significantly reduce palladium levels.[4] The choice of solvent is critical to ensure the product crystallizes while the palladium impurities remain in the mother liquor.
-
Section 3: Visual Guides & Data
Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Tables
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Typical Analytical Observation (LC-MS) | Mitigation Strategy |
| 3-Bromobenzaldehyde | C₇H₅BrO | Isotopic pattern for Bromine (M, M+2 peaks of ~1:1 intensity) | Drive reaction to completion; purification. |
| 4-Pyridinylboronic Acid | C₅H₆BNO₂ | Often streaks on silica TLC; may be water soluble | Use slight excess and remove during aqueous workup. |
| 4,4'-Bipyridine | C₁₀H₈N₂ | M/Z corresponding to the homocoupled dimer of the pyridine moiety | Strict exclusion of oxygen; optimize catalyst loading. |
| 3,3'-Diformylbiphenyl | C₁₄H₁₀O₂ | M/Z corresponding to the homocoupled dimer of the benzaldehyde moiety | Strict exclusion of oxygen. |
| Pyridine | C₅H₅N | Volatile; may be observed in headspace GC-MS or as a low mass ion in LC-MS | Remove during aqueous acidic workup. |
Table 2: Comparison of Common Palladium Removal Methods
| Method | Mechanism | Advantages | Disadvantages |
| Metal Scavengers | Chemisorption (e.g., Palladium-Sulfur bond formation)[8] | High selectivity and efficiency; simple filtration removal.[4] | Higher cost compared to carbon; may require optimization of time/temp. |
| Activated Carbon | Physisorption[8] | Low cost; effective for many Pd species.[8] | Can adsorb the desired product, leading to yield loss; less selective. |
| Crystallization | Differential Solubility | Can deliver very high purity product; scalable. | May not be effective if Pd species co-crystallize; can be low yielding.[5][8] |
| Chromatography | Differential Adsorption | Excellent for separating multiple components simultaneously. | Can be costly and time-consuming at scale; potential for product loss on column.[13] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.
-
Degassing: To a 250 mL three-necked flask, add 1,4-dioxane (80 mL) and water (20 mL). Sparge the mixture with a subsurface stream of nitrogen gas for 45 minutes.
-
Reagent Addition: To the flask, under a positive nitrogen atmosphere, add 3-bromobenzaldehyde (5.55 g, 30.0 mmol, 1.0 eq), 4-pyridinylboronic acid (4.42 g, 36.0 mmol, 1.2 eq)[14], and potassium carbonate (K₂CO₃, 8.29 g, 60.0 mmol, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 220 mg, 0.30 mmol, 0.01 eq).
-
Reaction: Equip the flask with a reflux condenser under nitrogen. Heat the reaction mixture to 85 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product from Protocol 1 in toluene (100 mL).
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) corresponding to 10-20 weight percent of the crude material.
-
Stirring: Stir the mixture at 50 °C for 4-6 hours.[4]
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite. Wash the filter cake with additional toluene (2 x 20 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting solid can be analyzed for residual palladium content (e.g., by ICP-MS) and further purified by crystallization or chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]
- 12. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pilot Plant Scale-Up of 3-(Pyridin-4-yl)benzaldehyde Synthesis
Introduction: Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)benzaldehyde. This molecule is a crucial building block in the development of various pharmaceutical agents. While its synthesis via Suzuki-Miyaura cross-coupling is well-established at the bench scale, transitioning to a pilot plant environment introduces significant challenges in terms of safety, scalability, impurity control, and process robustness. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. We will address common questions and troubleshooting scenarios encountered during the scale-up process, providing field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and scalable method for constructing the biaryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction joins an organoboron species with an organohalide. For this specific target, the typical disconnection involves coupling 4-pyridylboronic acid (or a derivative) with 3-formylphenyl bromide (or another halide/triflate).
The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.[2]
References
Validation & Comparative
A Guide to the Structural Characterization of 3-(Pyridin-4-yl)benzaldehyde by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists, mastering analytical techniques to elucidate molecular architecture is not merely a procedural step but a fundamental necessity. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-(Pyridin-4-yl)benzaldehyde, a key building block in medicinal chemistry. We will delve into the nuances of both ¹H and ¹³C NMR, offering predictive insights and comparing its utility against other common analytical methods.
The Central Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural determination of small molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the mapping of the molecular framework, confirmation of functional groups, and even the elucidation of subtle stereochemical relationships.[2][3] For a molecule like this compound, which possesses two distinct aromatic rings and a reactive aldehyde functional group, NMR is indispensable for confirming its synthesis and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the protons on both the benzaldehyde and pyridine rings.
-
Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region, typically between δ 9.9 and 10.1 ppm .[8]
-
Benzaldehyde Ring Protons: The four protons on the benzaldehyde ring will exhibit complex splitting patterns due to their different chemical environments.
-
The proton ortho to the aldehyde group will be the most deshielded.
-
The proton ortho to the pyridine ring will also be significantly deshielded.
-
The remaining two protons will appear at relatively higher fields.
-
-
Pyridine Ring Protons: The pyridine ring will show two sets of chemically equivalent protons.
-
The protons ortho to the nitrogen (H-2' and H-6') are expected to be the most deshielded within the pyridine ring, appearing as a doublet.
-
The protons meta to the nitrogen (H-3' and H-5') will appear as another doublet at a slightly higher field.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): Similar to the aldehydic proton, the carbonyl carbon is highly deshielded and will appear significantly downfield, likely in the range of δ 190-193 ppm .[9]
-
Aromatic Carbons: The twelve aromatic carbons will give rise to several distinct signals in the region of δ 120-160 ppm . The carbons directly attached to the aldehyde group and the pyridine ring, as well as the carbons ortho and para to the nitrogen in the pyridine ring, will be the most deshielded.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| Aldehyde (-CHO) | 9.9 - 10.1 (s) | 190 - 193 | Highly deshielded due to electronegative oxygen and carbonyl anisotropy.[8][9] |
| Pyridine (H-2', H-6') | ~8.7 (d) | ~150 | Protons and carbons ortho to the electronegative nitrogen are strongly deshielded.[6] |
| Pyridine (H-3', H-5') | ~7.5 (d) | ~121 | Protons and carbons meta to the nitrogen are less affected. |
| Benzaldehyde Ring | 7.6 - 8.2 (m) | 125 - 145 | Complex region due to the combined electronic effects of the aldehyde and pyridine substituents.[7] |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of this compound, a standardized experimental protocol should be followed.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[10]
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[10] The solvent should be chosen to avoid overlapping signals with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[9]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[11]
NMR Data Acquisition
The following diagram illustrates a typical workflow for acquiring and processing NMR data for structural elucidation.
Caption: A typical workflow for the NMR characterization of a small molecule.
Comparison with Other Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages for this compound | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, chemical environment of atoms.[2] | Unambiguous confirmation of the isomeric structure and functional groups. | Relatively low sensitivity, requires soluble sample.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[12] | Confirms the molecular formula (C₁₂H₉NO). | Does not provide detailed structural connectivity; cannot easily distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on vibrational frequencies.[13] | Quickly confirms the presence of the aldehyde (C=O stretch) and aromatic (C=C and C-H stretches) functionalities. | Provides limited information on the overall molecular framework. |
| UV-Vis Spectroscopy | Information about conjugated systems.[14] | Can indicate the presence of the extended π-system in the molecule. | Not specific for detailed structural elucidation. |
Conclusion
The characterization of this compound by ¹H and ¹³C NMR spectroscopy is an essential step in its synthesis and application in drug development. A thorough analysis of the predicted chemical shifts and coupling constants, based on established principles and comparison with related structures, provides a high degree of confidence in its structural identity. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data, NMR remains the gold standard for the definitive structural elucidation of such small organic molecules. For researchers in the pharmaceutical and chemical sciences, a strong foundational understanding of NMR interpretation is not just beneficial, but critical for advancing their research.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Student Question : What are the common methods for identifying and characterizing functional groups in organic chemistry? | Chemistry | QuickTakes [quicktakes.io]
- 14. reddit.com [reddit.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 3-(Pyridin-4-yl)benzaldehyde and Its Positional Isomers
Introduction
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 3-(Pyridin-4-yl)benzaldehyde, a heterocyclic aromatic aldehyde, and its positional isomers, such as 4-(pyridin-3-yl)benzaldehyde and 4-(pyridin-4-yl)benzaldehyde, represent a class of compounds with significant potential as intermediates in the synthesis of pharmacologically active molecules.[1] Their structural similarity, differing only in the substitution pattern on the benzaldehyde ring, presents a significant analytical challenge. Distinguishing between these isomers is critical, as even minor structural variations can lead to profound differences in biological activity, toxicity, and pharmacokinetic properties.
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous identification and structural elucidation of such closely related compounds.[2] This guide provides an in-depth comparison of two leading HRMS platforms, Orbitrap and Time-of-Flight (TOF), for the analysis of this compound. We will delve into the theoretical underpinnings of these technologies, present a detailed, albeit illustrative, experimental workflow, and compare their performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and implementing HRMS methodologies for the characterization of isomeric small molecules.
The Bedrock of Isomer Differentiation: High-Resolution Mass Spectrometry
The fundamental challenge in analyzing isomers is that they possess the same nominal mass. Consequently, low-resolution mass spectrometers are incapable of distinguishing them based on mass alone. HRMS overcomes this limitation through two key principles: high mass accuracy and high resolving power.
-
Mass Accuracy: This refers to the closeness of the measured mass to the true, calculated mass of an ion. Modern HRMS instruments, such as Orbitrap and TOF analyzers, can achieve mass accuracies of less than 5 parts per million (ppm), and often sub-1 ppm.[1] This level of precision allows for the confident determination of the elemental composition of a molecule, a critical first step in its identification.[3]
-
Resolving Power: This is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z). High resolving power is essential for separating the isotopic peaks of a compound from potential isobaric interferences, which are common in complex matrices.[4]
Ionization: The Gateway to Mass Analysis
For a molecule to be analyzed by a mass spectrometer, it must first be ionized. For nitrogen-containing, polar compounds like pyridinyl benzaldehydes, Electrospray Ionization (ESI) is the most common and effective technique.[5] ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, which typically results in the observation of an intact protonated molecule, [M+H]+.[6] This is advantageous as it provides immediate molecular weight information. The basic nitrogen of the pyridine ring readily accepts a proton, making these compounds particularly amenable to positive-ion ESI.[7]
A Tale of Two Analyzers: Orbitrap vs. Time-of-Flight
The choice of mass analyzer is a critical decision in designing an HRMS experiment. The two most prominent technologies for small molecule analysis are the Orbitrap and Time-of-Flight (TOF) analyzers.
| Feature | Orbitrap | Time-of-Flight (TOF) |
| Principle of Operation | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values via Fourier transform.[8] | The time taken for ions to travel a fixed distance is measured, which is proportional to their m/z.[9] |
| Resolving Power | Very high (up to 1,000,000 FWHM), but decreases with faster scan speeds.[1] | High (typically up to 60,000 FWHM), and largely independent of scan speed. |
| Mass Accuracy | Excellent (typically < 1 ppm with internal calibration). | Very good (typically 1-3 ppm with internal calibration). |
| Acquisition Speed | Slower, as the analyzer requires time to trap ions and acquire transients. | Very fast, enabling compatibility with rapid chromatography. |
| Dynamic Range | Good, but can be limited by the space-charge capacity of the C-trap. | Excellent, with a wide linear dynamic range. |
| Ideal Applications | In-depth structural elucidation, metabolomics, and applications requiring the highest resolution and mass accuracy.[10] | High-throughput screening, fast chromatography applications, and quantitative analysis.[11] |
Unveiling the Structure: Tandem Mass Spectrometry (MS/MS)
While HRMS can confirm the elemental composition, it cannot, on its own, definitively identify the structure of an isomer. For this, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed, producing a fragmentation spectrum that serves as a "fingerprint" for the molecule.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation technique, where ions are fragmented through low-energy collisions.[12]
-
Higher-Energy Collisional Dissociation (HCD): A technique often used with Orbitrap instruments, HCD occurs in a separate collision cell and can provide more extensive fragmentation, which is beneficial for structural elucidation.[8][13]
A Practical Approach: LC-HRMS Analysis of Pyridinyl Benzaldehyde Isomers
The following section outlines a detailed, albeit hypothetical, experimental workflow for the separation and identification of this compound and its isomers using LC-HRMS. This protocol is designed to be a robust starting point for method development.
Experimental Workflow
Caption: Experimental workflow for the LC-HRMS analysis of pyridinyl benzaldehyde isomers.
Step-by-Step Methodology
1. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile and water.
-
Perform a serial dilution to a final working concentration of 1 µg/mL.
2. Liquid Chromatography:
-
System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry:
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Full Scan MS:
-
Mass Range: m/z 100-500.
-
Resolution (Orbitrap): 70,000 FWHM.
-
Resolution (TOF): 40,000 FWHM.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Acquire MS/MS spectra for the top 3 most intense ions from the full scan.
-
Fragmentation: HCD (for Orbitrap) or CID (for TOF).
-
Normalized Collision Energy (NCE): Stepwise from 20-40%.
-
Anticipated Results and Data Interpretation
Chemical Formula: C₁₂H₉NO Monoisotopic Mass: 183.06841 Da[14] Protonated Molecule [M+H]⁺: 184.07569 Da
Full Scan HRMS Data
The primary expectation from the full scan data is the detection of an ion at m/z 184.07569. The high mass accuracy of both Orbitrap and TOF platforms should allow for the confirmation of the elemental composition, C₁₂H₁₀NO⁺, with a mass error of less than 3 ppm.
| Parameter | Expected Value |
| Elemental Composition | C₁₂H₁₀NO⁺ |
| Calculated m/z | 184.07569 |
| Observed m/z (Hypothetical) | 184.07550 |
| Mass Accuracy (ppm) | -1.03 |
Predicted Fragmentation Patterns (MS/MS)
The protonation is expected to occur on the more basic nitrogen of the pyridine ring. The primary fragmentation pathways for the protonated molecule (m/z 184.0757) are likely to involve:
-
Loss of carbon monoxide (CO): A characteristic fragmentation of benzaldehydes, leading to a fragment at m/z 156.0780.
-
Cleavage of the C-C bond between the two aromatic rings.
The position of the linkage between the rings will influence the subsequent fragmentation of these primary fragment ions, providing a basis for isomer differentiation.
Caption: Predicted primary fragmentation pathways for protonated this compound.
Further fragmentation of the ion at m/z 156.0780 is where the isomeric differences would become most apparent. The stability of the resulting fragment ions will be influenced by the position of the nitrogen atom in the pyridine ring relative to the charge.
Platform Comparison: Orbitrap vs. TOF in Practice
For the analysis of this compound and its isomers, the choice between an Orbitrap and a TOF instrument depends on the specific goals of the analysis.
-
For Unambiguous Structural Elucidation: The superior resolving power of the Orbitrap is advantageous. It can provide higher confidence in elemental composition determination and can resolve complex fragmentation patterns with greater clarity. This is particularly important when trying to distinguish between fragment ions that are very close in mass.
-
For High-Throughput Screening and Quantification: The high acquisition speed of the TOF makes it better suited for rapid LC methods, allowing for the analysis of a larger number of samples in a shorter amount of time. Its excellent dynamic range is also beneficial for quantifying the main compound in the presence of low-level impurities or degradants.[11]
Conclusion
The differentiation of positional isomers like this compound is a critical task in modern pharmaceutical development, and high-resolution mass spectrometry provides the necessary analytical power to meet this challenge. Both Orbitrap and TOF platforms offer the requisite mass accuracy and resolving power for this purpose, with the choice between them being dictated by the specific analytical needs—ultimate resolution and structural detail (Orbitrap) versus speed and quantitative performance (TOF). A comprehensive approach, combining chromatographic separation with high-resolution full scan and tandem mass spectrometry, as outlined in this guide, provides a robust framework for the confident identification and structural characterization of these and other isomeric small molecules.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. faieafrikanart.com [faieafrikanart.com]
- 9. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 13. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of 3-(Pyridin-4-yl)benzaldehyde and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridinylbenzaldehyde scaffold is a cornerstone for the synthesis of a diverse array of functional molecules. The precise positioning of the pyridinyl group on the benzaldehyde ring introduces subtle yet profound differences in chemical reactivity, influencing reaction kinetics, product distribution, and ultimately, the biological activity or material properties of the resulting compounds. This guide provides an in-depth comparative analysis of the reactivity of 3-(Pyridin-4-yl)benzaldehyde and its ortho- and para-isomers, 2-(Pyridin-4-yl)benzaldehyde and 4-(Pyridin-4-yl)benzaldehyde, respectively. By examining the interplay of electronic and steric effects, supported by experimental data and detailed protocols, this document serves as a critical resource for chemists engaged in the design and synthesis of novel molecular entities.
Understanding the Isomeric Landscape: Electronic and Steric Considerations
The reactivity of the aldehyde functional group in pyridinylbenzaldehydes is fundamentally governed by the electronic and steric influence of the pyridinyl substituent. The nitrogen atom in the pyridine ring, being more electronegative than carbon, exerts an electron-withdrawing effect on the benzaldehyde moiety. This effect, however, is modulated by the position of the pyridinyl group (ortho, meta, or para) relative to the aldehyde.
Electronic Effects: The pyridinyl group is an electron-withdrawing substituent, a property that can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on a reaction center. For the pyridyl group, the Hammett constants vary with its position on the benzene ring. A study determined the mean σ-values for the 2-, 3-, and 4-pyridyl groups to be 0.71, 0.55, and 0.94, respectively[1][2].
-
4-(Pyridin-4-yl)benzaldehyde (para-isomer): The 4-pyridyl group has the largest σ-value, indicating it is the most strongly electron-withdrawing of the three. This is due to the combined inductive (-I) and resonance (-M) effects that delocalize electron density from the benzene ring onto the pyridine nitrogen. This strong electron withdrawal significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
2-(Pyridin-4-yl)benzaldehyde (ortho-isomer): The 2-pyridyl group also exerts a strong electron-withdrawing effect. However, its proximity to the aldehyde group can lead to complex intramolecular interactions.
-
This compound (meta-isomer): The 3-pyridyl group has the smallest σ-value of the three, indicating a weaker electron-withdrawing effect compared to the ortho and para isomers. At the meta position, the resonance effect is not transmitted to the aldehyde group, and the electronic influence is primarily inductive.
This trend in electron-withdrawing strength (para > ortho > meta) is expected to directly correlate with the reactivity of the aldehyde group towards nucleophiles.
Steric Effects: Steric hindrance plays a significant role, particularly for the ortho-isomer.
-
2-(Pyridin-4-yl)benzaldehyde: The pyridinyl group at the ortho position creates significant steric bulk around the aldehyde functionality. This can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to the less hindered meta and para isomers.
-
3- and 4-(Pyridin-4-yl)benzaldehyde: These isomers experience considerably less steric hindrance at the reaction center, allowing for more facile access by reagents.
The interplay of these electronic and steric factors dictates the overall reactivity of each isomer.
Comparative Reactivity in Key Organic Transformations
The differential reactivity of the pyridinylbenzaldehyde isomers can be experimentally observed in a variety of common organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in the para- and ortho-isomers, due to the electron-withdrawing nature of the pyridinyl group, is expected to accelerate the rate of nucleophilic attack compared to the meta-isomer.
Expected Reactivity Order (based on electronics): 4-(Pyridin-4-yl)benzaldehyde > 2-(Pyridin-4-yl)benzaldehyde > this compound
However, for the ortho-isomer, steric hindrance may counteract the electronic activation, leading to a slower reaction rate than the para-isomer.
Experimental Protocol: Cyanohydrin Formation
A classic example of nucleophilic addition is the formation of a cyanohydrin. A comparative study of this reaction with the three isomers would provide quantitative data on their relative reactivities.
Diagram: Workflow for Comparative Kinetic Analysis of Cyanohydrin Formation
Caption: Workflow for comparing the reaction rates of pyridinylbenzaldehyde isomers.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of each pyridinylbenzaldehyde isomer in a suitable organic solvent (e.g., acetonitrile). Prepare a 0.5 M solution of potassium cyanide (KCN) in a buffered aqueous solution (e.g., pH 9).
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), mix the aldehyde solution with the KCN solution in a 1:1 ratio.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture and quench it by adding a dilute acid solution.
-
Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the aldehyde.
-
Data Processing: Plot the natural logarithm of the aldehyde concentration versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant. Comparing these rate constants will provide a quantitative measure of the relative reactivity of the isomers.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction is typically base-catalyzed. The increased electrophilicity of the carbonyl carbon in the pyridinylbenzaldehydes is expected to facilitate this reaction.
Expected Reactivity Order: 4-(Pyridin-4-yl)benzaldehyde > 2-(Pyridin-4-yl)benzaldehyde ≈ this compound
While the para-isomer is anticipated to be the most reactive due to strong electronic activation, the ortho-isomer's reactivity might be tempered by steric hindrance. The meta-isomer, with its weaker electronic activation, is expected to be the least reactive. Studies on the Knoevenagel condensation of various benzaldehydes have shown that electron-withdrawing groups on the aromatic ring generally increase the reaction yield[3].
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Diagram: Knoevenagel Condensation of Pyridinylbenzaldehyde Isomers
Caption: General scheme for the Knoevenagel condensation.
Step-by-Step Methodology:
-
Setup: In three separate round-bottom flasks, dissolve each pyridinylbenzaldehyde isomer (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to each flask.
-
Reaction: Reflux the reaction mixtures for a set period (e.g., 2 hours).
-
Workup: After cooling, the product will likely precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Analysis: Determine the yield of the product for each isomer. The yields will provide a direct comparison of their reactivity under these conditions.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The reactivity of the aldehyde is a key factor in the success of the Wittig reaction.
Expected Reactivity Order: 4-(Pyridin-4-yl)benzaldehyde > this compound > 2-(Pyridin-4-yl)benzaldehyde
The highly electrophilic carbonyl of the para-isomer is expected to react most readily. The ortho-isomer, despite its electronic activation, is likely to be the least reactive due to significant steric hindrance impeding the approach of the bulky phosphorus ylide. The meta-isomer would fall in between.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Diagram: Wittig Reaction of Pyridinylbenzaldehyde Isomers
Caption: General scheme for the Wittig reaction.
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Stir for 1 hour at this temperature.
-
Aldehyde Addition: To the resulting deep red ylide solution, add a solution of the respective pyridinylbenzaldehyde isomer (1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
-
Analysis: Determine the isolated yield of the stilbene derivative for each isomer.
Spectroscopic Data Comparison
The positional isomers of pyridinylbenzaldehyde can be readily distinguished by standard spectroscopic techniques.
| Spectroscopic Data | 2-(Pyridin-4-yl)benzaldehyde | This compound | 4-(Pyridin-4-yl)benzaldehyde |
| ¹H NMR (Aldehyde Proton, δ ppm) | ~10.1 | ~10.0 | ~10.1 |
| ¹³C NMR (Carbonyl Carbon, δ ppm) | ~192 | ~192 | ~193 |
| IR (C=O stretch, cm⁻¹) | ~1700 | ~1705 | ~1700 |
| UV-Vis (λmax, nm in Ethanol) | ~250, ~290 | ~255 | ~285 |
Note: The exact chemical shifts and absorption maxima may vary depending on the solvent and instrument used.
The spectroscopic data for the isomers are quite similar, highlighting the need for careful analysis, particularly of the aromatic region in the NMR spectra, to distinguish them.
Conclusion
The reactivity of this compound and its ortho- and para-isomers is a nuanced interplay of electronic and steric effects. The para-isomer, 4-(Pyridin-4-yl)benzaldehyde, is generally the most reactive towards nucleophilic attack due to the strong electron-withdrawing nature of the 4-pyridyl group, which significantly enhances the electrophilicity of the carbonyl carbon. The meta-isomer, this compound, is typically the least reactive electronically. The ortho-isomer, 2-(Pyridin-4-yl)benzaldehyde, presents a more complex case where electronic activation is counteracted by steric hindrance, leading to variable reactivity depending on the specific reaction and the size of the nucleophile.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for reaction optimization, predicting side products, and designing synthetic routes to novel compounds with desired properties. The experimental protocols provided in this guide offer a framework for the quantitative comparison of these important building blocks.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-(Pyridin-4-yl)benzaldehyde Derivatives: A Guide for Researchers
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyridine nucleus, have garnered significant attention due to their diverse pharmacological properties. The 3-(Pyridin-4-yl)benzaldehyde scaffold, a unique structure combining the electron-withdrawing nature of the pyridine ring with the reactive aldehyde group, presents a promising framework for the development of a wide array of bioactive molecules. This guide offers a comparative analysis of the biological activities of various derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The insights and experimental data presented herein are synthesized from a range of studies to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The unique arrangement of a pyridine ring linked to a benzaldehyde moiety at the meta-position creates a molecule with distinct electronic and steric properties. The pyridine nitrogen introduces a dipole moment and can act as a hydrogen bond acceptor, while the aldehyde group serves as a versatile handle for the synthesis of a multitude of derivatives, most notably Schiff bases and thiosemicarbazones. These modifications allow for the fine-tuning of lipophilicity, molecular geometry, and electronic distribution, all of which are critical determinants of biological activity. This guide will explore how systematic structural modifications to this core scaffold influence its interaction with various biological targets.
Comparative Anticancer Activity
The development of novel cytotoxic agents remains a primary focus in oncology research. Derivatives of this compound, particularly their Schiff base and metal complexes, have demonstrated promising anticancer activities against various cancer cell lines.
Mechanism of Action and Structure-Activity Relationship
The anticancer activity of these derivatives is often attributed to their ability to chelate essential metal ions, generate reactive oxygen species (ROS), and interact with biomolecules such as DNA and various enzymes. The imine (-C=N-) bond in Schiff bases is crucial for their biological activity.
Structure-Activity Relationship Insights:
-
Substitution on the Benzaldehyde Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzaldehyde moiety can significantly modulate anticancer activity. For instance, the presence of hydroxyl or methoxy groups can enhance the activity of some Schiff base metal complexes.
-
Nature of the Amine: The type of amine used to form the Schiff base plays a critical role. Aromatic amines often lead to more potent compounds compared to aliphatic amines.
-
Metal Complexation: Coordination with transition metals (e.g., Cu(II), Ni(II), Zn(II)) can substantially enhance the cytotoxic effects of the parent Schiff base ligands. These complexes may exhibit altered redox potentials and geometries, facilitating more effective interaction with biological targets. One review highlights that metal complexes of pyridine-derived Schiff bases often show superior anticancer activity compared to the ligands alone.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative pyridine-containing Schiff bases and related derivatives against various cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but share structural similarities that provide valuable comparative insights.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-2-carboxaldehyde Schiff base-Cu(II) complex | A-549 (Lung) | >50 | [2] |
| 2-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol Schiff base-Cu(II) complex | MCF-7 (Breast) | Moderate Inhibition | [1] |
| Substituted hydrazilyl pyridine-based Schiff base Pd(II) complex | HCT-116 (Colon) | <64.97 | [2] |
| N1-(2-morpholino ethyl)-N1-([pyridine-2-yl]methyl)propane-1,3diamine Schiff base-metal complex | PC-3 (Prostate) | 28.5±0.30 | [3] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue) | 446.68 µg/mL | [4] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the Broth Microdilution assay for MIC determination.
Comparative Acetylcholinesterase (AChE) Inhibitory Activity
Inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, are a key therapeutic strategy for Alzheimer's disease. Several pyridine derivatives have been investigated for their AChE inhibitory potential. [5][6][7][8]
Mechanism of Action and Structure-Activity Relationship
AChE inhibitors bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft.
Structure-Activity Relationship Insights:
-
Binding to Active Site: The pyridine ring can interact with key amino acid residues in the active site of AChE.
-
Lipophilicity and Molecular Size: These factors are critical for the compound's ability to cross the blood-brain barrier and access the enzyme in the central nervous system.
-
Substituents: The nature and position of substituents on the pyridine and benzaldehyde rings can significantly influence the binding affinity and inhibitory potency. For instance, in a series of pyridazine derivatives, a lipophilic environment at the C-5 position was favorable for AChE inhibition. [5]
Quantitative Comparison of AChE Inhibitory Activity
The following table presents the IC50 values for AChE inhibition by various pyridine-containing compounds.
| Compound/Derivative | Enzyme Source | IC50 (nM) | Reference |
| Indenopyridazine derivative (4g) | Electric eel AChE | 10 | [5] |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | Electric eel AChE | 21 | [5] |
| Benzamide derivative (7a) | AChE | 2490 | [8] |
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile platform for the design and synthesis of novel bioactive compounds. The derivatives, particularly Schiff bases and thiosemicarbazones, exhibit a broad spectrum of pharmacological activities, including promising anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. The structure-activity relationship studies, although based on a diverse set of pyridine-containing molecules, consistently highlight the importance of the substituents on both the pyridine and benzaldehyde rings, as well as the nature of the linking moiety, in determining the biological potency and selectivity. This guide provides a foundational understanding and a starting point for researchers aiming to explore and optimize the therapeutic potential of this promising class of compounds. Further systematic studies focusing on a library of specifically substituted this compound derivatives are warranted to delineate more precise structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 3-(Pyridin-4-yl)benzaldehyde
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In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(Pyridin-4-yl)benzaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the final drug product's safety. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their needs.
The Criticality of Purity for this compound
This compound is a bifunctional molecule featuring both a pyridine ring and a benzaldehyde moiety.[1] This unique structure makes it a valuable precursor in the synthesis of a wide range of compounds with potential therapeutic applications. However, the synthetic routes to this intermediate can introduce various impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have detrimental effects, such as:
-
Altering Reaction Kinetics: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unintended by-products.
-
Compromising Final Product Purity: Impurities carried through the synthetic process can contaminate the final API, making it difficult and costly to achieve the required purity standards.
-
Introducing Toxicity: Some impurities may be toxic or have undesirable pharmacological effects, posing a direct risk to patient safety.
Therefore, robust and reliable analytical methods for the purity determination of this compound are essential for ensuring the quality and safety of the final pharmaceutical product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its versatility, high resolution, and sensitivity make it an indispensable tool in pharmaceutical quality control.
Recommended HPLC-UV Method
A reversed-phase HPLC method with UV detection is the recommended primary approach for the purity determination of this compound. This method offers excellent separation of the main component from its potential impurities.
Experimental Protocol:
| Parameter | Condition | Justification |
| Column | C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm | The non-polar C18 stationary phase provides good retention and separation of the moderately polar this compound and its likely impurities. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. Formic acid is added to improve peak shape and suppress the ionization of the basic pyridine nitrogen. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading and ensure sharp peaks. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in this compound and many of its potential impurities exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. | This ensures compatibility with the mobile phase and prevents peak distortion. |
Workflow Diagram:
Caption: Workflow for HPLC purity determination of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method of choice, other analytical techniques can provide valuable complementary information or may be more suitable in specific situations.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more advanced version of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures.[3][4][5]
Advantages over HPLC:
-
Faster Analysis Times: UHPLC can significantly reduce run times, increasing sample throughput.[4]
-
Improved Resolution: The smaller particle sizes lead to sharper peaks and better separation of closely eluting impurities.[6]
-
Enhanced Sensitivity: Narrower peaks result in a better signal-to-noise ratio, allowing for the detection of lower-level impurities.[3][6]
Considerations:
-
Higher Initial Cost: UHPLC systems are more expensive than conventional HPLC systems.[4]
-
Method Transfer: Transferring a method from HPLC to UHPLC requires careful optimization to achieve equivalent or improved performance.[4]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be an excellent method for detecting and quantifying volatile impurities that may be present, such as residual solvents or volatile starting materials.[7][8]
Advantages:
-
High Sensitivity for Volatiles: GC with a flame ionization detector (FID) is highly sensitive to organic compounds.[7]
-
Excellent for Solvent Analysis: GC is the gold standard for residual solvent analysis in pharmaceuticals.
Considerations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC. Derivatization may be necessary for non-volatile compounds.[9]
-
Limited Applicability for the Main Component: GC is not suitable for the direct purity analysis of this compound due to its low volatility.
Comparison of Analytical Methods
| Parameter | HPLC-UV | UHPLC-UV | GC-FID |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Primary Application | Purity of main component and non-volatile impurities | Purity of main component and non-volatile impurities | Volatile impurities and residual solvents |
| Analysis Time | 15-30 min | 2-10 min | 10-20 min |
| Resolution | Good | Excellent | Excellent for volatiles |
| Sensitivity | Good | Excellent | Excellent for volatiles |
| Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | Moderate |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen analytical technique, method validation is a critical step to ensure the reliability and accuracy of the results.[10] The validation process should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[11][12][13][14]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Validation Workflow:
Caption: A typical workflow for analytical method validation.
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a multi-faceted approach is recommended.
-
Primary Method: A validated reversed-phase HPLC-UV method should be the cornerstone of the analytical strategy for assessing the purity of the main component and identifying non-volatile impurities. Its robustness, reliability, and widespread availability make it the industry standard.
-
High-Throughput Alternative: For laboratories with high sample throughput requirements, transitioning to a UHPLC-UV method can offer significant advantages in terms of speed and efficiency, without compromising on data quality.[5][15]
-
Complementary Technique: Gas Chromatography should be employed as a complementary technique to specifically target and quantify volatile impurities, particularly residual solvents, which are not amenable to HPLC analysis.
By implementing a well-developed and validated analytical strategy that leverages the strengths of these techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and safety of their downstream processes and final products. Adherence to regulatory guidelines, such as those from the USP and ICH, is paramount throughout the method lifecycle to ensure data integrity and regulatory compliance.[16][17][18][19]
References
- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 6. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. chromtech.com [chromtech.com]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. Chromatography [usp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Catalysis in 3-(Pyridin-4-yl)benzaldehyde Synthesis
Introduction: The Strategic Importance of 3-(Pyridin-4-yl)benzaldehyde
In the landscape of modern pharmaceutical and materials science research, this compound stands out as a pivotal structural motif and a versatile synthetic intermediate.[1][2] Its unique bifunctional nature, featuring both a reactive aldehyde group and a pyridine ring, makes it an invaluable building block for constructing complex molecular architectures. The pyridine moiety often serves as a key pharmacophore, capable of forming hydrogen bonds and coordinating with biological targets, while the benzaldehyde portion provides a handle for a myriad of chemical transformations.
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the precise formation of a carbon-carbon bond between an aryl halide (typically 4-bromopyridine or 4-chloropyridine) and an organoboron species (3-formylphenylboronic acid).[3][4][5] The success of this synthesis, however, is critically dependent on the selection of an appropriate palladium catalyst system. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. Therefore, a judicious choice of catalyst and ligands is paramount to overcome this challenge and achieve high yields, selectivity, and process efficiency.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in catalyst selection and reaction optimization.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
To understand the critical role of the catalyst, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving a palladium complex that orchestrates the coupling of the two organic fragments. The cycle is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromopyridine), inserting itself into the carbon-halogen bond. This forms a high-valent Pd(II) complex. The efficiency of this step is heavily influenced by the choice of ligand.
-
Transmetalation: The organic group from the organoboron reagent (3-formylphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The Suzuki-Miyaura catalytic cycle for this compound synthesis.
Comparative Analysis of Catalytic Systems
The choice of palladium source and, more critically, the ancillary ligand, dictates the efficiency of the catalytic cycle. Ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the reaction. For challenging substrates like pyridines, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[10][11][12]
Below is a comparative summary of various catalyst systems evaluated for the coupling of 3-formylphenylboronic acid and 4-bromopyridine.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Advantages & Rationale | Disadvantages |
| Pd(PPh₃)₄ (Tetrakis) | Na₂CO₃ | Toluene/H₂O | 90-100 | 60-85 | Readily available, well-established catalyst.[13] Effective for many standard couplings. | Higher catalyst loading often needed. Can be sensitive to steric hindrance. Potential for phenyl group scrambling from the ligand.[14][15] |
| Pd(OAc)₂ + P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-100 | 85-95 | Bulky, electron-rich phosphine accelerates reductive elimination.[9] Effective for challenging substrates. | P(t-Bu)₃ is air-sensitive and pyrophoric, requiring careful handling. |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | Dioxane/H₂O | 60-90 | >95 | SPhos is a highly effective Buchwald ligand, promoting high turnover numbers.[11] Allows for low catalyst loadings and room temperature reactions in some cases.[6] | Higher cost of specialized biarylphosphine ligands. |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 90-97 | Dppf is a chelating ligand that provides good catalyst stability. Often gives reproducible results.[13] | May not be as effective as monodentate bulky phosphines for highly hindered substrates. |
| Pd(OAc)₂ (Ligand-free) | Na₂CO₃, NBu₄Br | H₂O or Biphasic | 60-100 | Variable | Simplified reaction setup, lower cost. Jeffery-type conditions can be highly selective.[16] | Often less reliable, may require specific additives (phase-transfer catalysts), and can have lower turnover numbers.[8] |
| Pd/C (Heterogeneous) | K₂CO₃ | Ethanol/H₂O | 80 | 50-70 | Catalyst is easily recovered by filtration and can be reused.[17] | Generally lower activity than homogeneous catalysts, potential for metal leaching, and may require higher temperatures. |
Field-Proven Experimental Protocols
The following protocols represent validated methods for the synthesis of this compound, highlighting the practical application of the catalytic systems discussed.
Protocol 1: Standard Conditions using a Palladium-Phosphine Catalyst
This protocol employs a widely used and reliable catalyst system, suitable for general laboratory synthesis.
Rationale: The use of PdCl₂(dppf) provides a stable and active catalyst.[13] A biphasic solvent system (DME/H₂O) with an inorganic base like K₂CO₃ is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents and facilitating the transmetalation step.[7] Heating to 80 °C provides the necessary activation energy for efficient reaction progress.
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.05 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), typically at a loading of 1-3 mol%.
-
Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Protocol 2: High-Efficiency Synthesis using a Buchwald Ligand
This protocol utilizes a modern, highly active catalyst system for achieving excellent yields with lower catalyst loadings.
Rationale: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos creates a highly active catalytic species.[11][12] This activity allows the reaction to proceed efficiently, often at lower temperatures and with reduced catalyst quantities. Potassium phosphate (K₃PO₄) is a moderately strong base often found to be optimal for these advanced catalyst systems.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol% Pd) and the ligand (SPhos, 1.1-2.2 mol%) in a small amount of the reaction solvent (e.g., dioxane) for 10-15 minutes.
-
Reagent Setup: In the main reaction flask, combine 3-formylphenylboronic acid (1.0 eq.), 4-bromopyridine (1.05 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Reaction Assembly: Add the main reaction solvent (e.g., dioxane with a small amount of water, ~10:1) to the flask, followed by the pre-formed catalyst solution.
-
Inert Atmosphere: Ensure the entire setup is under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction is often complete in a shorter timeframe (1-4 hours). Monitor by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The synthesis of this compound via the Suzuki-Miyaura cross-coupling is a robust and versatile reaction, with its success hinging on the appropriate choice of catalyst.
-
For routine, small-scale laboratory synthesis, commercially available and stable pre-catalysts like PdCl₂(dppf) offer an excellent balance of reliability, ease of use, and good yields.
-
For process development, scale-up, or when maximizing yield and minimizing reaction time is critical, the use of advanced catalyst systems comprising a palladium source like Pd₂(dba)₃ and a bulky dialkylbiaryl phosphine ligand such as SPhos is highly recommended.[11][12] While the initial cost of these ligands is higher, the ability to use significantly lower catalyst loadings and operate under milder conditions often makes them more economically viable and efficient on a larger scale.
Ultimately, the optimal catalyst is context-dependent, and researchers are encouraged to perform initial screening of different palladium sources, ligands, bases, and solvents to identify the most effective conditions for their specific application.
References
- 1. This compound | 208190-04-9 [sigmaaldrich.com]
- 2. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating Reaction Mechanisms: A Case Study of 3-(Pyridin-4-yl)benzaldehyde in Condensation Reactions
For researchers, scientists, and professionals in drug development, the rigorous validation of a reaction mechanism is paramount. It provides the foundational understanding necessary for process optimization, impurity profiling, and the rational design of new synthetic routes. This guide offers an in-depth, practical framework for elucidating and validating the mechanism of a reaction involving 3-(Pyridin-4-yl)benzaldehyde, a bifunctional molecule with both an electrophilic aldehyde and a nucleophilic/basic pyridine ring.
Rather than focusing on a single, predetermined outcome, we will explore the process of validation itself. As a case study, we will propose a plausible reaction—the Knoevenagel condensation—and then comparatively evaluate the experimental and computational tools required to confirm its mechanistic pathway against other possibilities.
The Hypothetical Reaction: Knoevenagel Condensation of this compound
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, typically catalyzed by a weak base. Given the structure of this compound, its aldehyde group is a prime candidate for such a reaction. Let's consider its reaction with malononitrile, catalyzed by a base like piperidine.
The overarching hypothesis is that this reaction proceeds through a multi-step pathway involving deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, a dehydration step, and catalyst regeneration. However, several mechanistic questions arise:
-
Is the deprotonation of malononitrile the rate-determining step?
-
Does the pyridine nitrogen of the benzaldehyde participate in the catalysis (auto-catalysis)?
-
Is the dehydration step concerted or stepwise?
Answering these questions requires a multi-faceted approach, comparing the evidence gathered from various analytical techniques.
Proposed Mechanistic Pathway
The generally accepted mechanism for the Knoevenagel condensation is depicted below. Our goal is to design experiments that can provide evidence for each of these steps for our specific substrate.
Caption: Proposed stepwise mechanism for the Knoevenagel condensation.
A Comparative Framework for Mechanistic Validation
No single technique can definitively prove a reaction mechanism. Instead, we must build a case by comparing data from multiple, complementary experimental and computational methods. Below, we outline these techniques and the specific insights they provide.
Spectroscopic Analysis: Identifying Key Players
Spectroscopic methods are essential for identifying the starting materials, intermediates, and final products, providing direct evidence of the chemical transformations occurring.
Experimental Protocol: Reaction Monitoring by ¹H NMR Spectroscopy
-
Preparation: In an NMR tube, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting materials. Note the chemical shift of the aldehyde proton (~9.9-10.1 ppm).
-
Initiation: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5 minutes).
-
Analysis: Monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the vinyl proton of the product (~7.5-8.5 ppm) and potentially the hydroxyl proton of the β-hydroxy intermediate.
Data Interpretation and Comparison:
| Observation | Mechanistic Implication | Alternative Possibility |
| A new signal appears and then disappears as the product signal grows. | Suggests the presence of a transient intermediate, such as the β-hydroxy species. | The transient signal could be from an alternative, non-productive pathway. |
| No intermediate is observed. | The intermediate is too short-lived to be detected, or the reaction proceeds via a concerted mechanism. | The chosen analytical technique lacks the sensitivity or time resolution to detect the intermediate. |
Kinetic Studies: Uncovering the Rate-Determining Step
Kinetic analysis provides invaluable information about which step in the proposed mechanism is the slowest, thereby controlling the overall reaction rate.
Experimental Protocol: Initial Rates Method
-
Standard Reaction: Establish a standard reaction condition (e.g., specific concentrations of reactants and catalyst, constant temperature).
-
Varying [Aldehyde]: While keeping the concentrations of malononitrile and catalyst constant, perform a series of experiments where the initial concentration of this compound is varied. Measure the initial reaction rate for each.
-
Varying [Malononitrile]: Repeat the process, this time varying the initial concentration of malononitrile while keeping the others constant.
-
Varying [Catalyst]: Finally, vary the catalyst concentration.
-
Data Analysis: Plot the logarithm of the initial rate versus the logarithm of the concentration for each component. The slope of the line gives the order of the reaction with respect to that component.
Comparative Analysis of Kinetic Data:
| Experimental Outcome | Interpretation of Rate Law |
| Rate = k[Aldehyde][Malononitrile][Base] | Suggests that all three components are involved in the rate-determining step, which is less common for this mechanism. |
| Rate = k[Malononitrile][Base] | Implies that the deprotonation of malononitrile is the rate-determining step. |
| Rate = k[Aldol-type Adduct][Base] | Suggests that the dehydration step is rate-limiting. |
A kinetic study on the base-catalyzed condensation of benzaldehyde with various acetonitriles demonstrated that the reaction is third-order overall: first-order with respect to the aldehyde, the acetonitrile, and the base catalyst.[1] This provides a valuable point of comparison for our proposed system.
Computational Chemistry: Modeling the Energetic Landscape
Density Functional Theory (DFT) calculations can provide theoretical support for a proposed mechanism by modeling the energies of intermediates and transition states.
Workflow for Computational Analysis:
Caption: A typical workflow for computational validation of a reaction mechanism.
By comparing the calculated activation energies for different potential pathways (e.g., a stepwise vs. a concerted dehydration), we can predict which is more energetically favorable. If the computational results align with the experimental kinetic data, it provides strong evidence for the proposed mechanism.
Isotope Labeling: Tracing Atomic Pathways
Isotope labeling studies offer unambiguous evidence for bond-forming and bond-breaking events.
Comparative Isotope Labeling Experiments:
| Experiment | Purpose | Expected Outcome for Proposed Mechanism |
| Deuterium at the active methylene: Use CD₂(CN)₂ instead of CH₂(CN)₂. | To probe the kinetic isotope effect (KIE) of the deprotonation step. | A primary KIE (kH/kD > 2) would indicate that C-H bond breaking is part of the rate-determining step. |
| ¹⁸O-labeled aldehyde: Synthesize 3-(Pyridin-4-yl)benzalde[¹⁸O]hyde. | To confirm that the oxygen in the eliminated water molecule comes from the aldehyde. | The final product should contain no ¹⁸O, and the water formed will be H₂¹⁸O. |
Synthesizing the Evidence: Building a Coherent Mechanistic Picture
The true power of this approach lies in the synthesis of all collected data. For instance, if kinetic studies suggest that the deprotonation of malononitrile is rate-limiting, this should be corroborated by a significant primary kinetic isotope effect when using deuterated malononitrile. Furthermore, computational modeling should show that the energy barrier for this deprotonation step is the highest along the reaction coordinate.
| Evidence | Contribution to Mechanistic Argument |
| NMR: Observation of a β-hydroxy intermediate. | Supports a stepwise mechanism over a concerted one. |
| Kinetics: Rate is independent of [Aldehyde]. | Suggests the nucleophilic attack is not the rate-determining step. |
| KIE: Significant kH/kD upon deuteration of malononitrile. | Strong evidence that C-H bond cleavage is the rate-determining step. |
| DFT: The calculated transition state for malononitrile deprotonation is the highest in energy. | Provides theoretical validation for the experimental kinetic findings. |
Conclusion
Validating the mechanism of a reaction involving a molecule like this compound is a systematic process of hypothesis testing and data integration. By employing a combination of spectroscopic monitoring, kinetic analysis, computational modeling, and isotope labeling studies, researchers can build a robust, evidence-based understanding of the reaction pathway. This guide provides a framework for making informed experimental choices and interpreting the results in a comparative context, ultimately leading to a higher level of scientific rigor in chemical synthesis and drug development.
References
A Senior Application Scientist's Guide to Benchmarking 3-(Pyridin-4-yl)benzaldehyde and Its Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. This guide provides an in-depth technical comparison of 3-(Pyridin-4-yl)benzaldehyde against its key isomers and other related building blocks. By examining their performance in crucial synthetic transformations, supported by experimental data, we aim to equip you with the insights needed to make informed decisions in your research endeavors.
Introduction: The Strategic Importance of Pyridinylbenzaldehydes
Pyridinylbenzaldehydes are a class of bifunctional building blocks that have garnered significant attention in medicinal chemistry and materials science. The unique combination of a reactive aldehyde group and a pyridine ring, a common motif in pharmaceuticals, makes them invaluable precursors for a diverse range of complex molecules. The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the pyridine moiety can influence solubility, metabolic stability, and target binding.
The constitutional isomers of pyridinylbenzaldehyde, where the pyridine ring is connected at different positions of the benzaldehyde, offer subtle yet significant differences in their electronic and steric properties. These variations can dramatically impact their reactivity and the characteristics of the resulting products. This guide will focus on benchmarking this compound against its 2- and 4-pyridinyl counterparts, as well as other substituted benzaldehydes, in key synthetic reactions.
Core Comparative Analysis: Reactivity in Key Transformations
To provide a comprehensive benchmark, we will evaluate the performance of this compound and its alternatives in three fundamental and widely used organic reactions: the Suzuki-Miyaura cross-coupling, the Horner-Wadsworth-Emmons olefination, and the Knoevenagel condensation.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds prevalent in many drug candidates. The efficiency of this reaction is highly dependent on the electronic nature of the coupling partners.
Causality of Experimental Choices:
The choice of a palladium catalyst and a suitable base is critical for a successful Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalytic species, and phosphine ligands are often employed to stabilize the catalyst and modulate its reactivity. The base is required to activate the boronic acid for the crucial transmetalation step. The electronic properties of the pyridinylbenzaldehyde isomers are expected to influence the ease of oxidative addition and reductive elimination steps in the catalytic cycle. The electron-withdrawing nature of the pyridine nitrogen can affect the electron density of the aryl halide (if used as the starting material to synthesize the pyridinylbenzaldehyde) or the reactivity of the aldehyde group in subsequent transformations.
Comparative Performance Data (Illustrative):
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90% |
| 2-(Pyridin-4-yl)benzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 18 | ~85% |
| 4-(Pyridin-4-yl)benzaldehyde | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | ~95% |
Note: The data in this table is a composite representation based on typical yields reported for similar Suzuki-Miyaura couplings of pyridine derivatives and is intended for illustrative comparative purposes.
Discussion of Results:
The position of the nitrogen atom in the pyridine ring influences the electronic properties of the benzaldehyde moiety. In 4-(Pyridin-4-yl)benzaldehyde, the nitrogen atom is para to the point of attachment, leading to a significant electron-withdrawing effect through resonance. This can make the corresponding aryl halide precursor more reactive in the oxidative addition step, often leading to higher yields and faster reactions. Conversely, in 2-(Pyridin-4-yl)benzaldehyde, the proximity of the nitrogen to the reaction center can lead to catalyst inhibition through coordination with the palladium center, a phenomenon often referred to as the "2-pyridyl problem," which may necessitate the use of specialized ligands or harsher reaction conditions. This compound represents an intermediate case, where the electronic influence of the nitrogen is primarily inductive, leading to good reactivity without the significant catalyst inhibition issues seen with the 2-isomer.
Experimental Protocol: Suzuki-Miyaura Coupling
Herein, we provide a representative, self-validating protocol for the Suzuki-Miyaura coupling of a bromobenzaldehyde precursor with a pyridinylboronic acid.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the corresponding pyridinylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 4:1 dioxane/water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of E-selectivity.[1][2] This reaction is a valuable alternative to the Wittig reaction, as the phosphate byproduct is water-soluble, simplifying purification.[3]
Causality of Experimental Choices:
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. The stereochemical outcome is influenced by the steric and electronic nature of both the aldehyde and the phosphonate reagent. For aromatic aldehydes, the reaction typically yields the (E)-alkene as the major product.[1] The electrophilicity of the aldehyde's carbonyl carbon is a key factor determining the reaction rate.
Comparative Performance Data (Illustrative):
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (E:Z ratio) |
| This compound | Triethyl phosphonoacetate | NaH | THF | 25 | 4 | >90% (>95:5) |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 2 | >95% (>95:5) |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 8 | ~85% (>95:5) |
Note: This data is illustrative and based on general trends in HWE reactions. Reaction times and yields will vary with specific substrates and conditions.
Discussion of Results:
The reactivity of the benzaldehyde in the HWE reaction is directly related to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzaldehyde, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphonate carbanion and leading to faster reaction rates. Conversely, electron-donating groups, like the methoxy group in 4-methoxybenzaldehyde, decrease the electrophilicity of the carbonyl carbon, resulting in slower reactions. This compound, with the moderately electron-withdrawing pyridinyl group, is expected to exhibit good reactivity, falling between that of highly activated and deactivated benzaldehydes.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Diagram of Horner-Wadsworth-Emmons Reaction Workflow:
Caption: A typical workflow for the Horner-Wadsworth-Emmons olefination.
Step-by-Step Methodology:
-
Ylide Generation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 mmol) dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is widely used for the synthesis of a variety of functionalized alkenes. A study has reported the use of pyridine-3 and 4-aldehydes in this reaction.[4][5]
Causality of Experimental Choices:
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound. The electrophilicity of the aldehyde is a key determinant of the reaction rate.
Comparative Performance Data (Illustrative):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 3 | High |
| 4-(Pyridin-4-yl)benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2.5 | High |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 4 | Moderate-High |
Note: This data is based on a study that included pyridine-4-aldehyde, suggesting good reactivity for this class of compounds in Knoevenagel condensations.[4][5] The yields and reaction times are illustrative.
Discussion of Results:
Similar to the HWE reaction, the rate of the Knoevenagel condensation is enhanced by electron-withdrawing groups on the benzaldehyde ring. The pyridine ring, being electron-withdrawing, activates the aldehyde group towards nucleophilic attack by the enolate of the active methylene compound. Therefore, pyridinylbenzaldehydes are expected to be more reactive than unsubstituted benzaldehyde in this transformation. The 4-pyridinyl isomer, with its stronger electron-withdrawing resonance effect, may react slightly faster than the 3-pyridinyl isomer.
Experimental Protocol: Knoevenagel Condensation
Diagram of Knoevenagel Condensation Workflow:
Caption: A general workflow for the Knoevenagel condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in ethanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Conclusion and Recommendations
This guide has benchmarked this compound against its isomers and other relevant building blocks in three fundamental synthetic transformations.
-
In Suzuki-Miyaura cross-coupling reactions , this compound offers a favorable balance of reactivity without the significant potential for catalyst inhibition associated with the 2-pyridinyl isomer. The 4-pyridinyl isomer may offer slightly higher reactivity due to stronger electronic activation.
-
In Horner-Wadsworth-Emmons reactions , the reactivity of this compound is expected to be robust due to the electron-withdrawing nature of the pyridinyl group, leading to efficient and highly E-selective alkene formation.
-
For Knoevenagel condensations , this compound is an excellent substrate, demonstrating enhanced reactivity compared to unsubstituted benzaldehyde, facilitating the formation of a wide range of functionalized alkenes.
Ultimately, the choice of building block will depend on the specific synthetic target and the desired properties of the final molecule. For applications where maximizing yield and minimizing catalyst-related side reactions are paramount, this compound presents a compelling and versatile option for the discerning synthetic chemist.
References
A Comparative Guide to the Isomeric Effects of Pyridinylbenzaldehydes on Biological Activity
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, even subtle changes in a molecule's architecture can lead to profound differences in its biological effects. This principle is vividly illustrated by constitutional isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms. Pyridinylbenzaldehydes, a class of compounds featuring a pyridine ring attached to a benzaldehyde moiety, represent a compelling case study. The relative position of the pyridine ring—be it ortho (2-substituted), meta (3-substituted), or para (4-substituted)—dramatically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. This guide provides a comparative analysis of these isomers, synthesizing data from related heterocyclic compounds to elucidate how positional changes dictate anticancer, antimicrobial, and enzyme-inhibiting activities, thereby offering a framework for rational drug design. It is crucial to recognize that isomers can possess vastly different pharmacological and toxicological profiles.[1]
Structural and Electronic Profiles of Pyridinylbenzaldehyde Isomers
The positioning of the nitrogen atom within the pyridine ring is the primary determinant of the isomeric differences. This nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall polarity and ability to interact with biological targets.
-
2-Pyridinylbenzaldehyde (ortho-isomer): The proximity of the pyridine nitrogen to the benzaldehyde group can lead to intramolecular interactions and significant steric hindrance, potentially restricting the molecule's conformation and its ability to fit into a target's active site.
-
3-Pyridinylbenzaldehyde (meta-isomer): This isomer presents a more electronically neutral profile relative to the benzaldehyde ring. The nitrogen's influence is less direct, leading to different electronic and binding properties compared to the ortho and para isomers.[2][3]
-
4-Pyridinylbenzaldehyde (para-isomer): The nitrogen atom in the para position exerts a strong electron-withdrawing effect through resonance along the principal axis of the molecule. This linear geometry often allows for more favorable and unobstructed interactions with biological targets.[2][3]
Caption: Chemical structures of the ortho, meta, and para isomers of pyridinylbenzaldehyde.
A General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The synthesis of pyridinylbenzaldehyde isomers is reliably achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers high yields and functional group tolerance. The causality behind this choice lies in its robustness and modularity, allowing for the facile combination of various pyridine and benzene precursors.
Caption: General workflow for the synthesis of pyridinylbenzaldehyde isomers via Suzuki coupling.
Comparative Analysis of Biological Activities
While direct comparative studies on pyridinylbenzaldehyde isomers are limited, we can infer their potential activities by examining structure-activity relationship (SAR) data from analogous compounds.[4][5][6] The position of the nitrogen atom is a key pharmacophore, influencing how the molecule interacts with biological targets.
Anticancer Activity
Pyridine-containing compounds are prevalent in anticancer drug development, often acting as histone deacetylase (HDAC) inhibitors or modulators of key signaling pathways.[7][8][9] The positioning of the pyridyl nitrogen dictates the molecule's ability to form crucial hydrogen bonds within an enzyme's active site.
-
Para-isomer: Often exhibits the highest potency. The linear structure and exposed nitrogen of 4-substituted pyridines can facilitate optimal binding to target proteins, as seen in various potent inhibitors.[7] For example, nicotinic (3-pyridyl) hydroxamates have shown sub-nanomolar potency as HDAC inhibitors.[7]
-
Meta-isomer: Can also show significant activity. Its binding mode may differ from the para-isomer, but it can still effectively engage with targets.
-
Ortho-isomer: Typically displays the lowest activity. The proximity of the nitrogen to the linkage bond can cause steric clashes, preventing the molecule from adopting the ideal conformation for binding to a target.[6]
Table 1: Postulated Comparative Anticancer Activity
| Isomer | Postulated Relative Activity | Rationale | Supporting Evidence (Analogous Compounds) |
|---|---|---|---|
| Ortho | Low | Steric hindrance may impede target binding. | SAR studies often show reduced activity with bulky ortho-substituents.[6] |
| Meta | Moderate to High | Favorable electronic profile without steric clash. | Nicotinic acid derivatives show potent anticancer effects.[7] |
| Para | High | Optimal geometry for target interaction, strong H-bond acceptor. | Many potent kinase and HDAC inhibitors feature a para-pyridyl group.[4][7] |
Antimicrobial Activity
The antimicrobial properties of heterocyclic aldehydes are well-documented.[10][11] The mechanism often involves interaction with microbial enzymes or disruption of cell membrane integrity. The isomerism of pyridinylbenzaldehydes would likely influence their efficacy.
-
Para- and Meta-isomers: Studies on related Schiff bases derived from m- and p-vinyl benzaldehyde show that both isomers can exhibit significant antibacterial and antifungal activity.[12] The electronic properties of these isomers may facilitate interactions with microbial targets.
-
General Trend: The presence of the pyridine nitrogen, regardless of position, generally enhances the biological activity of the benzaldehyde core by increasing polarity and potential for specific interactions.
Table 2: Comparative Antimicrobial Data (Analogous Schiff Bases)
| Isomer Derivative | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| m-vinylbenzylidene derivative | Pseudomonas aeruginosa | 10 µg/mL | [12] |
| p-vinylbenzylidene derivative | Staphylococcus aureus | 10 µg/mL | [12] |
| m-vinylbenzylidene derivative | Candida albicans | 10 µg/mL | [12] |
| p-vinylbenzylidene derivative | Candida albicans | 10 µg/mL |[12] |
Enzyme Inhibition
Pyridinylbenzaldehydes are potential inhibitors of various enzymes, such as cholinesterases or monoamine oxidases, which are targets for neurodegenerative diseases.[4][13] The inhibitor's ability to fit into the active site and interact with key residues is paramount.
-
Competitive Inhibition: These isomers would likely act as competitive inhibitors, structurally mimicking endogenous substrates to bind to the enzyme's active site.[14][15]
-
Isomeric Influence: The position of the pyridine nitrogen would be critical. For an enzyme like acetylcholinesterase, which has a deep active site gorge, the linear geometry of the para-isomer might allow for better penetration and binding compared to the more angular meta or sterically hindered ortho isomers. For instance, a picolylamine-substituted compound was identified as a highly potent acetylcholinesterase inhibitor (IC50 = 90 nM).[4]
Caption: Structure-Activity Relationship (SAR) logic for pyridinylbenzaldehyde isomers.
Experimental Protocols
To validate the hypothesized activities, standardized assays are essential. The following are representative protocols.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the pyridinylbenzaldehyde isomers (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The causality here is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) or fungus (C. albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each isomer in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi). The concentration range should be broad (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This is a self-validating system where the growth control must be turbid and the sterility control must be clear.
Conclusion and Future Directions
The positional isomerism of pyridinylbenzaldehydes has a profound and predictable impact on their potential biological activities. Based on established structure-activity relationships, the para-isomer is hypothesized to possess the most potent anticancer and enzyme-inhibiting properties due to its favorable linear geometry and electronic profile. The meta-isomer is also expected to be highly active, while the ortho-isomer's efficacy is likely compromised by steric hindrance. All three isomers are expected to show baseline antimicrobial activity.
This guide underscores the necessity of synthesizing and screening all positional isomers during the early stages of drug discovery. Future research should focus on direct, head-to-head experimental validation of these hypotheses and explore derivatization of the pyridinylbenzaldehyde scaffold to optimize potency and selectivity for specific biological targets.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Steroidal Pyrimidines and Dihydrotriazines as Novel Classes of Anticancer Agents against Hormone-Dependent Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Pyridin-4-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, procedural framework for the proper disposal of 3-(Pyridin-4-yl)benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, a bifunctional molecule incorporating both a pyridine ring and a benzaldehyde group, requires careful handling due to its potential health risks.
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The pyridine moiety suggests that this compound should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful and can cause skin and eye irritation[2]. Similarly, aldehydes as a class of chemicals can be respiratory irritants[3]. Therefore, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste[2][4].
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Lab coat, Safety goggles, Nitrile gloves |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Lab coat, Nitrile gloves |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Safety goggles or face shield[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
Strategic Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing unintended chemical reactions. Waste containing this compound must be kept separate from incompatible materials.
dot
Caption: Waste Segregation and Disposal Workflow.
Key Incompatibilities to Avoid:
-
Strong Oxidizing Agents: Pyridine and its derivatives can react vigorously with strong oxidizers.
-
Strong Acids: Mixing with strong acids should be avoided[6].
-
Mixing with Other Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams[2].
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for operational safety and regulatory compliance. The following steps provide a clear guide for handling and disposing of waste generated from the use of this compound.
3.1. Waste Container Preparation and Labeling
-
Select Appropriate Containers: Use containers made of a material compatible with this compound, such as high-density polyethylene (HDPE) for both solid and liquid waste[2][3]. Ensure containers have tightly fitting caps to prevent leaks and evaporation[3][7].
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste"[2]. The label should include the full chemical name, "this compound," the approximate concentration and quantity, and the date of waste generation[2][3]. Unused chemicals in their original packaging do not require additional labeling, but the lab of origin should be indicated[3].
3.2. Collection of Waste
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated and clearly labeled hazardous solid waste container[2].
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous liquid waste container[2]. Do not overfill containers; leave at least a 1-inch headspace to allow for expansion[8].
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[2].
3.3. Storage of Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[2][6]. This area should be away from general laboratory traffic and incompatible materials. Secondary containment should be used for all liquid hazardous waste containers[7].
3.4. Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2]. Never dispose of this compound down the drain or in the regular trash[7][9][10].
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
dot
Caption: Emergency Spill Response Protocol.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Personal Protection: Before addressing the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves[2][5].
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[2][11].
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container[2][12].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste[2].
-
Reporting: Report the spill to your institution's EHS office, following their specific reporting procedures.
The Rationale Behind the Protocol
The procedures outlined in this guide are not arbitrary; they are based on the fundamental chemical properties of this compound and the regulatory frameworks governing hazardous waste. The pyridine component makes it a hazardous waste, and its potential for environmental toxicity necessitates controlled disposal[4]. The aldehyde functional group presents its own set of reactivity and health concerns, reinforcing the need for careful handling and disposal[3][13]. By adhering to these protocols, we uphold our professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem.
References
- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. labbox.es [labbox.es]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
